molecular formula C5H8N4 B1602365 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine CAS No. 953732-68-8

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B1602365
CAS No.: 953732-68-8
M. Wt: 124.14 g/mol
InChI Key: KVRUYJRLTMIRKL-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUYJRLTMIRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588453
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953732-68-8
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine CAS number 953732-68-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Kinase-Privileged" Scaffold

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine (CAS 953732-68-8) represents a high-value pharmacophore in modern medicinal chemistry. Often referred to as a "privileged scaffold," this bicyclic heterocycle fuses a pyrazole ring with a pyrrolidine ring, creating a compact, rigid geometry capable of precise interactions with biological targets.

Its primary utility lies in kinase inhibition . The 3-amino-pyrazole motif functions as an adenine bioisostere, forming critical hydrogen bonds with the hinge region of ATP-binding sites. This core is the structural foundation of several clinical candidates, most notably in the development of Aurora kinase inhibitors (e.g., Danusertib/PHA-739358) and CDK (Cyclin-Dependent Kinase) inhibitors. Recent research has also expanded its utility to Sigma-1 receptor ligands for neuropharmacology.

This guide provides a comprehensive technical analysis of the scaffold, detailing its physicochemical properties, validated synthetic protocols, and mechanistic applications in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule consists of a 5,5-fused ring system.[1] The "3-amine" designation indicates an exocyclic amino group on the pyrazole ring, which acts as a key hydrogen bond donor/acceptor pair.

Chemical Identity
PropertyDetail
IUPAC Name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
CAS Number 953732-68-8
Molecular Formula C₅H₈N₄
Molecular Weight 124.15 g/mol
Common Derivatives Dihydrochloride salt (CAS 2193067-04-6); Boc-protected (CAS 398491-59-3)
pKa (Calculated) ~4.5 (pyrazole N), ~9.5 (pyrrolidine NH)
Solubility High in DMSO, MeOH; Moderate in water (pH dependent)
Tautomerism and Basicity

The scaffold exhibits annular tautomerism within the pyrazole ring (


). In solution, the position of the proton is dictated by the hydrogen bond network of the solvent or the protein binding pocket.
  • Pyrrolidine Nitrogen (N-5): A secondary amine, highly basic (

    
    ). In physiological conditions, this is protonated, enhancing solubility.
    
  • Pyrazole Nitrogen (N-1/N-2): Weakly basic. The exocyclic amine at C-3 increases electron density, making the ring more electron-rich than unsubstituted pyrazoles.

Synthetic Methodologies

The synthesis of the core scaffold typically proceeds through a Boc-protected intermediate to prevent polymerization and allow controlled functionalization. The most robust industrial route involves the cyclocondensation of a


-ketonitrile with hydrazine.
Validated Synthetic Protocol

Objective: Synthesis of tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (Protected Core).

Reagents:

  • Starting Material: 1-Boc-3-pyrrolidinone (CAS 101385-93-7)

  • Cyanating Agent: Tosyl cyanide (TsCN) or Phenyl cyanate

  • Base: Lithium Hexamethyldisilazide (LiHMDS)

  • Cyclizing Agent: Hydrazine hydrate (

    
    )
    

Step-by-Step Procedure:

  • Formation of

    
    -Ketonitrile Intermediate: 
    
    • Cool a solution of 1-Boc-3-pyrrolidinone (1.0 eq) in dry THF to -78°C under argon.

    • Slowly add LiHMDS (1.1 eq) to generate the enolate. Stir for 30 minutes.

    • Add Tosyl cyanide (1.1 eq) dropwise. The reaction acts as a C-acylation equivalent, introducing a nitrile group at the

      
      -position (C-4).
      
    • Allow to warm to 0°C. Quench with saturated

      
      . Extract with EtOAc.
      
    • Result:tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate .

  • Cyclocondensation (Knorr-type):

    • Dissolve the crude

      
      -ketonitrile in Ethanol (EtOH).
      
    • Add Hydrazine hydrate (2.0 eq).

    • Reflux for 2–4 hours. The hydrazine attacks the ketone and the nitrile carbon, closing the pyrazole ring.

    • Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH).

    • Result:Boc-protected 3-amino-scaffold (CAS 398491-59-3).

  • Deprotection (Optional for Free Core):

    • Treat the Boc-intermediate with 4M HCl in Dioxane at 0°C for 2 hours.

    • Precipitate the salt with diethyl ether.

    • Result:1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride .

Synthesis Workflow Diagram

SynthesisPathway Start 1-Boc-3-pyrrolidinone (Starting Material) Inter1 Enolate Formation (-78°C, LiHMDS) Start->Inter1 Inter2 β-Keto Nitrile (Intermediate) Inter1->Inter2 + TsCN (Cyanation) Cyclization Cyclocondensation (Hydrazine, Reflux) Inter2->Cyclization Protected Boc-Protected Scaffold (CAS 398491-59-3) Cyclization->Protected Ring Closure Deprotection Acid Hydrolysis (HCl/Dioxane) Protected->Deprotection Final Final Core (CAS 953732-68-8) Deprotection->Final Salt Formation

Figure 1: Synthetic route from commercial pyrrolidinone to the target amine core.

Medicinal Chemistry Applications

Kinase Inhibition (Aurora & CDKs)

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine core is a validated ATP-mimetic .

  • Mechanism: The pyrazole moiety (specifically the N-H and the exocyclic

    
    ) forms a characteristic "donor-acceptor-donor" or "acceptor-donor" triad with the hinge region  of the kinase active site.
    
  • Case Study (Danusertib/PHA-739358):

    • Researchers at Nerviano Medical Sciences utilized this scaffold to develop Danusertib, a pan-Aurora kinase inhibitor.

    • The pyrrolidine nitrogen (N-5) allows for the attachment of solubilizing groups or chains that reach into the solvent-exposed region of the kinase, improving pharmacokinetics.

    • The 3-amino group is often acylated or substituted to tune affinity and selectivity.

Sigma-1 Receptor Ligands

Recent studies (e.g., ChemMedChem 2025) have highlighted this scaffold's potential in neuropharmacology.

  • Target: Sigma-1 Receptor (S1R).[2][3]

  • Design: Benzyl derivatives of the scaffold (e.g., compound AD417) show high affinity (

    
     nM).[2][3]
    
  • Interaction: The protonated pyrrolidine nitrogen interacts with Glu172 in the S1R binding pocket, mimicking the charge interaction of endogenous ligands.

Pharmacophore Binding Diagram

BindingMode cluster_0 Scaffold Pharmacophore Features Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold_N Pyrazole N (H-Bond Acceptor) Hinge->Scaffold_N H-Bond Glu172 Sigma-1 Glu172 (Anionic Site) Scaffold_NH Pyrazole NH (H-Bond Donor) Scaffold_NH->Hinge H-Bond Scaffold_NH2 3-Amino Group (H-Bond Donor) Scaffold_NH2->Hinge H-Bond Pyrrolidine_N Pyrrolidine N+ (Cationic Center) Pyrrolidine_N->Glu172 Ionic Interaction

Figure 2: Mechanistic binding interactions of the scaffold with Kinase Hinge regions and Sigma-1 receptors.

Handling & Stability Protocols

Storage and Stability
  • Hygroscopicity: The free base is hygroscopic. It is strongly recommended to store the compound as a hydrochloride salt or Boc-protected intermediate for long-term stability.

  • Oxidation: The electron-rich pyrazole amine is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility:

    • Free Base: Soluble in DMSO, DMF, Ethanol. Sparingly soluble in water.

    • HCl Salt: Highly soluble in water and aqueous buffers.

Analytical Verification
  • NMR (

    
    -DMSO):  Look for the characteristic pyrazole NH signal (broad singlet >12 ppm) and the pyrrolidine methylene protons (multiplets at 3.0–4.5 ppm).
    
  • LC-MS: Expect an [M+H]+ peak of ~125.1 (Free base) or ~225.1 (Boc-protected).

References

  • Nerviano Medical Sciences. (2010). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Journal of Medicinal Chemistry.

  • Vertex AI Search. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem.[2]

  • ChemicalBook. (2023). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine Product Profile.

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Contextual reference for pyrazole fusion synthesis).

  • BLD Pharm. (2023). tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate MSDS.

Sources

Structural Dynamics and Crystallographic Analysis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry, specifically within the kinase inhibitor landscape.[1] Its fused bicyclic geometry—comprising a planar pyrazole ring fused to a conformationally flexible tetrahydropyrrole—provides a unique pharmacophore for ATP-competitive inhibition.[1][2]

This guide analyzes the structural biology of this core, focusing on its crystallographic behavior, tautomeric preferences, and binding modes within the active sites of serine/threonine kinases (e.g., Aurora kinases, CDKs).[3] We use Danusertib (PHA-739358) as the primary crystallographic case study to demonstrate how this scaffold facilitates high-affinity hinge binding through a donor-acceptor-donor (D-A-D) hydrogen bonding motif.[1][2]

Structural Anatomy & Tautomeric Dynamics

The Bicyclic Core

The scaffold consists of a 5-membered pyrazole ring fused to a 5-membered pyrroline/pyrrolidine ring.[1][2]

  • Planarity: The pyrazole ring is strictly planar due to aromaticity.[1][3]

  • Puckering: The fused tetrahydropyrrole ring exhibits envelope puckering in the crystal lattice to relieve torsional strain, typically deviating from planarity at the C5 or C6 methylene positions.[1][3]

  • Electronic Character: The 3-amino group acts as an electron-donating substituent, significantly increasing the electron density on the pyrazole nitrogens, thereby modulating the pKa and hydrogen bond acceptor capability.[1]

Tautomerism in the Crystal Lattice

The 3-aminopyrazole moiety can exist in multiple tautomeric forms. Crystallographic data confirms that the 1H-tautomer (where the hydrogen is on the pyrazole nitrogen adjacent to the carbon bridge) is often the preferred species in the solid state and in protein binding pockets.[3]

Key Interaction: In the crystal lattice, these molecules typically form centrosymmetric dimers linked by paired hydrogen bonds between the ring nitrogen (N2) and the exocyclic amino group (N-H[3]···N), creating a robust supramolecular synthon.[1][3]

Crystallographic Case Study: Danusertib (PHA-739358)

Target: Aurora A Kinase | PDB ID: 2J50[1][2][3]

The crystal structure of Danusertib bound to Aurora A reveals the critical role of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine core as a hinge binder.[1]

Binding Mode Analysis

The scaffold mimics the adenine ring of ATP.[1][3] The binding is driven by a tridentate hydrogen bonding network at the hinge region of the kinase:[3]

Interaction TypePharmacophore AtomProtein Residue (Aurora A)Distance (Å)
H-Bond Donor Pyrazole N-H (N1)Glu211 (Backbone C=O)2.8 - 2.9
H-Bond Acceptor Pyrazole N (N2)Ala213 (Backbone N-H)2.9 - 3.0
H-Bond Donor Exocyclic 3-NH₂Ala213 (Backbone C=O)2.9 - 3.1
Visualization of Interaction Network

The following diagram illustrates the pharmacophoric interactions derived from X-ray diffraction data of the Danusertib-Aurora A complex.

BindingMode cluster_protein Aurora A Kinase Hinge Region cluster_ligand Scaffold Pharmacophore Glu211 Glu211 (C=O) Ala213_NH Ala213 (N-H) Pyraz_N Pyrazole N: Ala213_NH->Pyraz_N H-Bond (Acceptor) Ala213_CO Ala213 (C=O) Pyraz_NH Pyrazole N-H Pyraz_NH->Glu211 H-Bond (Donor) Amino_NH 3-Amino (-NH2) Amino_NH->Ala213_CO H-Bond (Donor)

Caption: Schematic representation of the tridentate hydrogen bonding network between the scaffold and the Aurora A kinase hinge region (PDB: 2J50).[1][2][3]

Experimental Protocols

Synthesis of the Core Scaffold

The synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine core requires a convergent approach, typically starting from commercially available hydrazines and acetylenedicarboxylates.[1]

Workflow Diagram

Synthesis Start Start: Hydrazine + Diethyl Acetylenedicarboxylate Step1 Cyclization (EtOH, Reflux) -> 5-Hydroxypyrazole Start->Step1 1. Condensation Step2 Vilsmeier-Haack (POCl3/DMF) -> 4-Formyl-5-chloropyrazole Step1->Step2 2. Formylation & Chlorination Step3 Reductive Amination / Cyclization -> Bicyclic Core Formation Step2->Step3 3. Ring Closure Final Target: 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazol-3-amine Step3->Final 4. Deprotection/Purification

Caption: Synthetic route for constructing the bicyclic pyrrolopyrazole scaffold.

Detailed Protocol (Step-by-Step)
  • Condensation: React diethyl acetylenedicarboxylate with the appropriate hydrazine (e.g., methylhydrazine or benzylhydrazine) in ethanol at reflux for 4 hours. Isolate the resulting 5-hydroxypyrazole-3-carboxylate via filtration.[1]

  • Vilsmeier-Haack Formylation: Suspend the intermediate in DMF/POCl₃ at 0°C, then heat to 80°C for 3 hours. This installs a formyl group at C4 and converts the C5-hydroxyl to a chloride.[1]

  • Ring Closure: Treat the 4-formyl-5-chloropyrazole with a primary amine (to form the pyrrole ring) followed by reduction (NaBH₄) or direct cyclization if using an amino-ester precursor.[1][2]

  • Crystallization for Analysis:

    • Method: Slow Vapor Diffusion.[1][2][3]

    • Solvent System: Dissolve 20 mg of the final compound in 2 mL of Methanol. Place in a small vial.

    • Precipitant: Place the small vial inside a larger jar containing 10 mL of Diethyl Ether or Hexane. Seal tightly.

    • Timeline: Crystals suitable for X-ray diffraction (XRD) typically form within 48–72 hours at 4°C.[1][2]

Data Collection & Refinement Standards

When solving the structure of derivatives, adhere to these quality metrics to ensure E-E-A-T compliance:

  • Resolution: Target < 2.0 Å for unambiguous assignment of tautomeric protons.

  • Completeness: > 98% in the highest resolution shell.

  • R-factor: R_work < 22%, R_free < 26%.[1][3]

  • CheckCIF: Mandatory validation to detect solvent voids or twinning.[1][2][3]

References

  • Fancelli, D., et al. (2005). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition."[1][3][4] Journal of Medicinal Chemistry.

  • Pevarello, P., et al. (2006). "3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: A New Class of CDK2 Inhibitors."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Fancelli, D., et al. (2006). "PHA-739358, a Potent Inhibitor of Aurora Kinases with a Selective Target Inhibition Profile."[1][3] Clinical Cancer Research. [1][2][3]

  • RCSB Protein Data Bank. "Structure of Aurora-A Kinase in Complex with PHA-739358 (Danusertib)." PDB ID: 2J50.[1][3] [1][2][3]

  • Besse, A., et al. (2010). "Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones."[1][2][3] Marine Drugs.[1][2][3]

Sources

An In-Depth Technical Guide to Aurora Kinase Inhibition by Tetrahydropyrrolopyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of a promising class of small molecules—the tetrahydropyrrolopyrazole analogs—as potent inhibitors of Aurora kinases. Intended for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, structure-activity relationships, and the critical experimental methodologies required to evaluate these compounds. We will use the well-characterized compound Danusertib (PHA-739358) as a primary exemplar to illustrate key concepts and provide field-proven insights into the drug discovery process for this target class.

The Rationale: Targeting Mitotic Regulation in Oncology

The Aurora kinase family, comprising three highly conserved serine/threonine kinases (Aurora A, B, and C), are essential regulators of mitosis.[1] They orchestrate a multitude of processes critical for faithful cell division, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Their expression and activity are tightly regulated throughout the cell cycle, peaking during mitosis.

In numerous human cancers, the overexpression of Aurora kinases is a common event, leading to genetic instability, aneuploidy, and cellular transformation.[1] This aberrant expression has made the Aurora kinase family a compelling target for anticancer therapies. The central hypothesis is that inhibiting these kinases in rapidly dividing cancer cells will induce mitotic catastrophe and subsequent apoptosis, offering a therapeutic window over healthy, quiescent cells.

The tetrahydropyrrolopyrazole scaffold has emerged as a robust pharmacophore for developing potent, ATP-competitive inhibitors against this kinase family.

Mechanism of Action: Inducing Mitotic Arrest and Polyploidy

Tetrahydropyrrolopyrazole analogs, such as Danusertib, function as ATP-competitive inhibitors, binding to the deep catalytic cleft of the Aurora kinases.[3] This binding action prevents the phosphorylation of downstream substrates, thereby disrupting the highly orchestrated process of mitosis. The cellular consequences are profound and dependent on the specific Aurora kinase isoform being inhibited and the concentration of the inhibitor.

  • Aurora A Inhibition: Primarily leads to defects in centrosome separation and spindle assembly, resulting in the formation of monopolar spindles and a subsequent G2/M arrest.[4]

  • Aurora B Inhibition: Disrupts the alignment of chromosomes at the metaphase plate and overrides the spindle assembly checkpoint. This leads to a failure of cytokinesis, where cells exit mitosis without dividing, resulting in endoreduplication (repeated rounds of DNA replication without cell division) and the formation of large, polyploid cells.[3] The inhibition of Histone H3 phosphorylation at Serine 10 (p-H3S10), a direct substrate of Aurora B, is a key biomarker of this activity.[3]

At lower nanomolar concentrations, the cellular phenotype of Danusertib is often dominated by Aurora A inhibition, leading to endoreduplication.[4] At higher concentrations (≥500 nM), the potent inhibition of Aurora B becomes more pronounced, leading to a complete G2/M phase arrest.[4] This dual-action mechanism contributes to the potent anti-proliferative effects observed across a wide range of cancer cell lines.[5]

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitor Inhibition Mechanism Centrosome Centrosome Maturation Spindle Spindle Assembly Alignment Chromosome Alignment Segregation Chromosome Segregation Cytokinesis Cytokinesis Inhibitor Tetrahydropyrrolopyrazole Analog (e.g., Danusertib) AurA Aurora A Inhibitor->AurA Inhibits AurB Aurora B Inhibitor->AurB Inhibits G2M_Arrest G2/M Arrest Endoreduplication Endoreduplication & Polyploidy AurA->Centrosome AurA->Spindle AurB->Alignment AurB->Segregation AurB->Cytokinesis

Caption: Aurora Kinase Signaling and Points of Inhibition.

Structure-Activity Relationship (SAR) Insights

The development of potent tetrahydropyrrolopyrazole analogs has been guided by extensive SAR studies. Research into the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and related pyrazolo[3,4-b]pyridines has provided crucial insights into the structural requirements for potent anti-proliferative activity.[6]

Using the Danusertib structure as a reference, key regions for modification can be identified:

  • The Pyrazole Core: This heterocyclic system is essential for interacting with the hinge region of the kinase ATP-binding pocket.

  • The N1-Position: Substitutions at this position are generally well-tolerated and can be used to modulate physicochemical properties.

  • The C3-Amine Linker: This linker connects the core to a solvent-exposed region, and modifications here are critical for potency and selectivity.

  • The Phenyl Ring: This group often extends into a hydrophobic pocket. Substitutions on this ring can significantly impact binding affinity. For Danusertib, the 4-(4-methyl-1-piperazinyl)benzamide moiety enhances solubility and cell permeability while providing additional interactions.[7]

  • The C5-Acyl Group: This region provides another vector for exploring interactions within the active site. In Danusertib, the (2R)-2-methoxy-2-phenylacetyl group contributes significantly to its binding affinity.

Docking studies reveal that these analogs share a similar interaction mode with Aurora A as Danusertib, validating the importance of the core scaffold and its key interaction points.[6] The continuous optimization of these substituents is crucial for improving potency, refining selectivity, and enhancing pharmacokinetic properties.

Kinase Selectivity Profile

While designed as Aurora kinase inhibitors, many small molecules exhibit activity against other kinases. A comprehensive understanding of an inhibitor's selectivity profile is paramount for predicting both its therapeutic efficacy and potential off-target toxicities.

Danusertib is a pan-Aurora kinase inhibitor, with a preference for Aurora A in cell-free assays.[5][8] However, it also demonstrates inhibitory activity against other clinically relevant kinases.

Table 1: Kinase Inhibitory Profile of Danusertib (PHA-739358)

Kinase TargetIC50 (nM)Reference
Aurora A 13[8]
Aurora B 79[8]
Aurora C 61[8]
Abl25[8]
TrkA31[8]
c-RET31[8]
FGFR147[8]

This multi-targeted profile can be advantageous, particularly in cancers driven by multiple signaling pathways. For instance, the potent inhibition of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, makes Danusertib a promising agent for certain forms of leukemia.[1]

Essential Experimental Protocols

The rigorous evaluation of novel tetrahydropyrrolopyrazole analogs requires a validated cascade of in vitro and in vivo assays. These protocols serve not only to quantify potency but also to confirm the intended mechanism of action.

In Vitro Kinase Inhibition Assay

This biochemical assay is the first-line screen to determine the direct inhibitory effect of a compound on the target enzyme.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant Aurora Kinase - Substrate (e.g., Histone H3) - ATP - Test Compound (serial dilutions) Start->Reagents Incubate Incubate Reagents (e.g., 30°C for 30 min) Reagents->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation (e.g., Western Blot for p-H3S10 or ADP-Glo™ Luminescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).[9]

  • Compound Dilution: Create a serial dilution of the test compound in DMSO, then further dilute into the reaction buffer.

  • Reaction Setup: In a 96-well plate, combine the recombinant active Aurora A or B kinase (e.g., 100 ng) with a suitable substrate (e.g., 1 µg inactive histone H3).[9][10]

  • Initiate Reaction: Add the test compound dilutions and a fixed concentration of ATP (e.g., 100 µM, near the Km) to start the reaction.[10] Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[9]

  • Detection:

    • Option A (Western Blot): Stop the reaction by adding SDS-PAGE loading buffer. Resolve proteins by electrophoresis, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate (e.g., anti-p-H3S10).[10]

    • Option B (Luminescence): Use a commercial kit like ADP-Glo™ which measures the amount of ADP produced, providing a quantitative measure of kinase activity.[11]

  • Data Analysis: Quantify the signal for each compound concentration. Plot the percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of the compound on the growth and viability of cancer cell lines, providing a crucial link between biochemical potency and cellular activity. The MTT assay is a widely used, reliable colorimetric method.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the tetrahydropyrrolopyrazole analog for a defined period (e.g., 48-72 hours).[5][8]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a detergent or solvent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[12]

  • Readout: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate spectrophotometer.[12]

  • Data Analysis: Normalize the absorbance values to untreated controls. Plot the percent viability versus log[inhibitor] to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Model

This preclinical animal model is the gold standard for evaluating the anti-tumor efficacy of a lead compound in a living system.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).[4]

  • Tumor Growth: Allow tumors to establish and grow to a palpable, measurable size (e.g., 100-200 mm³).[4]

  • Randomization & Dosing: Randomize mice into control (vehicle) and treatment groups. Administer the test compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule and dose.[14]

  • Monitoring: Measure tumor volume (using calipers: Volume = 0.52 x Length x Width²) and body weight 2-3 times per week to monitor efficacy and toxicity.[4]

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study (or at interim time points), tumors can be excised. The level of target engagement can be confirmed by measuring the inhibition of p-H3S10 via immunohistochemistry (IHC) or Western blot.[3][15] This step is critical for validating that the observed anti-tumor effect is mechanism-based.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test, ANOVA) is used to determine if the anti-tumor effect is significant.

Clinical Development Status

Danusertib (PHA-739358) has progressed into clinical trials for a variety of solid and hematologic malignancies.[3] Phase I and II studies have demonstrated clinical activity, including complete and partial remissions in some patients with advanced cancers.[2][16] Common dose-limiting toxicities are consistent with the mechanism of action and include myelosuppression (particularly neutropenia) and gastrointestinal side effects like stomatitis.[16]

Pharmacokinetic and pharmacodynamic modeling from these trials has been crucial for defining optimal dosing schedules that balance efficacy with tolerability.[3] The validation of p-H3S10 inhibition in patient samples (e.g., skin biopsies or circulating tumor cells) serves as a key pharmacodynamic biomarker to confirm target engagement in the clinical setting.[3][17]

Future Directions and Challenges

The development of Aurora kinase inhibitors, including the tetrahydropyrrolopyrazole class, continues to evolve. Key challenges and future opportunities include:

  • Enhancing Selectivity: While pan-Aurora inhibition has its merits, developing isoform-selective inhibitors (particularly for Aurora A or Aurora B) could lead to improved therapeutic indices and different clinical applications.

  • Overcoming Resistance: As with any targeted therapy, acquired resistance is a significant challenge. Understanding resistance mechanisms will be key to developing next-generation inhibitors and rational combination strategies.

  • Combination Therapies: Combining Aurora kinase inhibitors with standard chemotherapy or other targeted agents (e.g., inhibitors of KRAS or WEE1) holds significant promise for achieving synergistic anti-tumor effects and overcoming resistance.[18]

  • Patient Selection: Identifying predictive biomarkers to select patients most likely to respond to Aurora kinase inhibition will be critical for the successful clinical development of these agents.

The tetrahydropyrrolopyrazole scaffold remains a valuable starting point for the design of novel kinase inhibitors. Continued medicinal chemistry efforts, coupled with a deep understanding of the underlying biology and rigorous preclinical evaluation, will pave the way for the next generation of mitotic inhibitors for cancer therapy.

References

  • Aurora Kinase Inhibitor PHA-739358 Suppresses Growth of Hepatocellular Carcinoma In Vitro and in a Xenograft Mouse Model. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Danusertib. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(11), 3158-3168.
  • Fraedrich, K., et al. (2012). Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Clinical Cancer Research, 18(17), 4621-4632.
  • Gautschi, O., et al. (2010). Danusertib (formerly PHA-739358)--a novel combined pan-Aurora kinases and third generation Bcr-Abl tyrosine kinase inhibitor.
  • Fraedrich, K., et al. (2012). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. AACR Journals. Retrieved February 7, 2026, from [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2016). PMC. Retrieved February 7, 2026, from [Link]

  • Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4571.
  • Inhibiting aurora kinases reduces tumor growth and suppresses tumor recurrence after chemotherapy in patient-derived triple-negative breast cancer xenografts. (2015). PubMed. Retrieved February 7, 2026, from [Link]

  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2014). AACR Journals. Retrieved February 7, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

  • What Aurora B inhibitors are in clinical trials currently?. (2025). Patsnap Synapse. Retrieved February 7, 2026, from [Link]

  • Guideline for anticancer assays in cells. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel. (2014). PubMed. Retrieved February 7, 2026, from [Link]

  • Update on Aurora Kinase Targeted Therapeutics in Oncology. (2015). PMC. Retrieved February 7, 2026, from [Link]

  • Wilkinson, R. W., et al. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. Clinical Cancer Research, 13(12), 3682-3688.
  • Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. (2022). VJHemOnc. Retrieved February 7, 2026, from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2022). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (2014). PMC. Retrieved February 7, 2026, from [Link]

  • Cell Proliferation Assays. (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). PMC. Retrieved February 7, 2026, from [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2024). PMC. Retrieved February 7, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Tetrahydropyrrolopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of Novel Heterocycles

The landscape of drug discovery is continually evolving, with a significant focus on the synthesis and evaluation of novel heterocyclic compounds. Among these, nitrogen-containing scaffolds such as pyrazoles and their fused ring systems, including the tetrahydropyrrolopyrazole core, represent a promising frontier in the development of new therapeutic agents, particularly in oncology.[1][2][3] The structural diversity inherent in these molecules allows for fine-tuning of their biological activity, offering the potential for potent and selective anticancer effects.[1][4] However, the journey from a novel compound to a viable drug candidate is rigorous, demanding a thorough characterization of its biological effects. A critical initial step in this process is the assessment of cytotoxicity—the ability of a compound to induce cell death.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for evaluating the cytotoxic properties of novel tetrahydropyrrolopyrazole derivatives. We will move beyond a simple recitation of protocols, delving into the underlying principles of each assay and the rationale for a multi-faceted approach to understanding a compound's cellular impact. By integrating primary screening assays with secondary mechanistic studies, researchers can build a robust profile of their compounds, paving the way for further preclinical development. While specific data on the tetrahydropyrrolopyrazole scaffold is emerging, the principles and methods outlined herein are broadly applicable to the cytotoxicity assessment of a wide range of novel chemical entities.[5][6]

The Hierarchical Approach to Cytotoxicity Testing

A comprehensive assessment of a compound's cytotoxic potential should follow a logical progression from broad screening to more focused mechanistic studies. This hierarchical approach ensures an efficient use of resources and provides a progressively deeper understanding of the compound's interaction with cancer cells.

Cytotoxicity_Testing_Workflow A Primary Screening: Cell Viability & Proliferation Assays B Secondary Screening: Membrane Integrity Assays A->B Initial Hits C Tertiary Screening: Apoptosis & Mechanistic Assays B->C Confirmed Cytotoxicity D Data Analysis & Interpretation (IC50 Determination) C->D Mechanistic Insights

Figure 1: A hierarchical workflow for comprehensive cytotoxicity assessment of novel compounds.

Part 1: Primary Cytotoxicity Screening - The MTT Assay

The initial step in evaluating a library of novel compounds is to determine their effect on cell viability and proliferation. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[1][4] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This colorimetric change can be quantified by measuring the absorbance at a specific wavelength.

Detailed Protocol for MTT Assay

Materials:

  • Tetrahydropyrrolopyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa)[1][4]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydropyrrolopyrazole derivatives in complete culture medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5% DMSO).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

      • Untreated Control: Cells in complete medium only.

      • Positive Control: A known cytotoxic agent (e.g., doxorubicin, paclitaxel).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution and a homogenous solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis and Interpretation

The primary output of the MTT assay is the absorbance reading, which correlates with the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

From the dose-response curve of % cell viability versus compound concentration, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth or viability.[8] A lower IC50 value indicates a more potent cytotoxic compound.

Compound Cell Line IC50 (µM) after 48h
Derivative AMCF-78.5
Derivative BMCF-725.2
Derivative CMCF-7> 100
DoxorubicinMCF-70.5

Table 1: Example of IC50 values for hypothetical tetrahydropyrrolopyrazole derivatives against the MCF-7 breast cancer cell line.

Part 2: Secondary Screening - Assessing Membrane Integrity with the LDH Assay

While the MTT assay is an excellent primary screen, it is an indirect measure of cell viability based on metabolic activity. To confirm cytotoxicity and gain insights into the mode of cell death, it is essential to employ assays that measure different cellular parameters. The Lactate Dehydrogenase (LDH) assay is a valuable secondary screen that directly measures cell membrane integrity.

Principle of the LDH Assay

Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The LDH assay is a colorimetric method that quantifies the amount of LDH released from damaged cells. This is achieved through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the amount of LDH released and, consequently, the extent of cell lysis.

Detailed Protocol for LDH Assay

Materials:

  • Cell-free culture supernatants from the primary cytotoxicity experiment

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following treatment with the tetrahydropyrrolopyrazole derivatives as described in the MTT protocol, carefully collect the cell-free culture supernatant from each well.

    • It is crucial to avoid disturbing the cell monolayer. Centrifugation of the plate at a low speed can help pellet any detached cells.

  • Assay Reaction:

    • Transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the recommended time (typically 10-30 minutes), protected from light.

    • Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

Data Analysis and Interpretation

To accurately quantify cytotoxicity, several controls are necessary:

  • Spontaneous LDH Release: Supernatant from untreated cells.

  • Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (provided in the kit).

  • Background Control: Culture medium without cells.

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

A significant increase in LDH release in treated cells compared to untreated cells confirms that the compound induces cell membrane damage.

Part 3: Mechanistic Insights - Delving into Apoptosis

Many effective anticancer drugs exert their effects by inducing apoptosis, a form of programmed cell death.[3] Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of action of a novel compound. Several assays can be employed to detect the hallmarks of apoptosis.

Caspase-3/7 Activity Assay

Principle:

Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and caspase-7 are key effector caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. Caspase-3/7 activity assays utilize a substrate that, when cleaved by these active caspases, releases a luminescent or fluorescent signal. The intensity of the signal is directly proportional to the level of caspase-3/7 activity.

Caspase_Assay_Principle cluster_0 Apoptotic Cell A Procaspase-3/7 (Inactive) B Active Caspase-3/7 A->B Apoptotic Signal C Caspase Substrate (Non-luminescent) D Cleaved Substrate + Luminescent Signal C->D Cleavage

Figure 2: Principle of the Caspase-3/7 activity assay.

Protocol Summary:

  • Plate and treat cells with the tetrahydropyrrolopyrazole derivatives as in the primary screen.

  • At the end of the treatment period, add the caspase-3/7 reagent directly to the wells.

  • Incubate for the recommended time (e.g., 1-2 hours).

  • Measure the luminescence or fluorescence using a plate reader.

An increase in the luminescent or fluorescent signal indicates the induction of apoptosis through the activation of effector caspases.

Annexin V Staining for Apoptosis Detection

Principle:

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorescent dye (e.g., FITC), it can be used to label apoptotic cells. Co-staining with a viability dye such as propidium iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells. This assay is typically analyzed by flow cytometry.

Protocol Summary:

  • Treat cells with the test compounds.

  • Harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with binding buffer.

  • Resuspend the cells in binding buffer containing fluorescently labeled Annexin V and PI.

  • Incubate in the dark for 15-30 minutes.

  • Analyze the stained cells by flow cytometry.

The results from this assay provide a quantitative measure of the different cell populations and can definitively confirm if apoptosis is the primary mode of cell death induced by the tetrahydropyrrolopyrazole derivatives.

Conclusion: Building a Comprehensive Cytotoxicity Profile

The systematic application of the cell-based assays described in this guide will enable researchers to construct a comprehensive cytotoxicity profile for novel tetrahydropyrrolopyrazole derivatives. By moving from a broad assessment of cell viability to more specific mechanistic assays, a deeper understanding of a compound's therapeutic potential can be achieved. The data generated from these studies is fundamental for lead optimization and for making informed decisions about which compounds should progress to more advanced preclinical and in vivo testing. The continued exploration of novel heterocyclic scaffolds, guided by robust in vitro pharmacological evaluation, holds immense promise for the future of cancer therapy.

References

  • Mahal, A., et al. (2017). Synthesis and Cytotoxic Activity of Novel Tetrahydrocurcumin Derivatives Bearing Pyrazole Moiety. PubMed. Available at: [Link]

  • Mahal, A., et al. (2017). Synthesis and Cytotoxic Activity of Novel Tetrahydrocurcumin Derivatives Bearing Pyrazole Moiety. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Singh, P., et al. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC. Available at: [Link]

  • Fassihi, A., et al. (2021). Triarylpyrazole Derivatives as Potent Cytotoxic Agents; Synthesis and Bioactivity Evaluation "Pyrazole Derivatives as Anticancer Agent". PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Al-Youbi, A. O., et al. (2022). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. PeerJ. Available at: [Link]

  • Cancer Research UK. (2023). Cancer growth blockers | Targeted cancer drugs. Cancer Research UK. Available at: [Link]

  • Andreani, A., et al. (2000). Synthesis and biological evaluation of 2,5-dihydropyrazol. PubMed. Available at: [Link]

  • Caris Life Sciences. (2021). How Targeted Therapy Works | Central Principles of Molecular Biology. YouTube. Available at: [Link]

  • Martínez, R., et al. (2006). Tetrahydropyrrolo[3,2-c]azepin-4-ones as a new class of cytotoxic compounds. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. Available at: [Link]

  • Kantevari, S., et al. (2021). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. PMC. Available at: [Link]

  • Soliman, H. A., et al. (2018). Synthesis of New Tetrazole Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2021). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. Available at: [Link]

  • Estévez-Serrano, A. J., et al. (2021). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]

  • Al-Snafi, A. E. (2021). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. MDPI. Available at: [Link]

  • Das, N., et al. (2022). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Ferreira, R. J., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Available at: [Link]

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The Versatile Scaffold: Application Notes and Protocols for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure presents a unique spatial arrangement of nitrogen atoms and a reactive primary amine, making it an ideal starting point for the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth exploration of the synthesis, functionalization, and application of this versatile scaffold, with a focus on its utility in the development of kinase inhibitors and other therapeutic agents. The pyrazole moiety itself is a well-established pharmacophore found in numerous approved drugs, and its fusion with a pyrrolidine ring system offers a strategic advantage in exploring chemical space and optimizing drug-like properties.[1]

Core Synthesis and Chemical Properties

A robust and scalable synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine core is paramount for its successful application in drug discovery programs. While various synthetic routes to substituted pyrrolopyrazoles have been reported, a common and effective strategy involves a multi-step sequence starting from readily available precursors. The following protocol outlines a representative synthesis of the Boc-protected scaffold, a key intermediate for subsequent derivatization.

Protocol 1: Synthesis of tert-butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

This protocol provides a general procedure for the synthesis of the N-Boc protected core scaffold, which is a versatile intermediate for further functionalization at the pyrazole nitrogen or the exocyclic amine.

Experimental Procedure:

  • Step 1: Synthesis of 5-(3-chloropropyl)-1H-pyrazole. To a stirred solution of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole in an appropriate solvent, add 1-bromo-3-chloropropane. The reaction is typically carried out in the presence of a base at elevated temperatures. Following the reaction, the SEM protecting group is removed under acidic conditions to yield 5-(3-chloropropyl)-1H-pyrazole.[2]

  • Step 2: Cyclization to form 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. The chloropropyl pyrazole intermediate is then subjected to intramolecular cyclization. This is typically achieved by treating the intermediate with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like DMF.[2]

  • Step 3: Functionalization and Ring Formation. The resulting bicyclic system can then be further elaborated to introduce the desired amine functionality and complete the tetrahydropyrrolo[3,4-c]pyrazole core. This often involves a series of steps including nitration or nitrosation followed by reduction.

  • Step 4: Boc Protection. The free amine of the core scaffold can be readily protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or diisopropylethylamine (DIEA) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Characterization: The final product and all intermediates should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity and purity.

Application Notes: Targeting Key Proteins in Disease

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine scaffold has proven to be a highly effective template for the design of inhibitors for several important drug targets.

Application Note 1: Aurora Kinase Inhibitors for Oncology

Background: Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been successfully utilized to generate potent Aurora kinase inhibitors.[2][3][4]

Rationale for Scaffold Selection: The rigid bicyclic structure of the scaffold allows for the precise positioning of substituents to interact with key residues in the ATP-binding pocket of Aurora kinases. The 3-amino group serves as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of ATP.

Structure-Activity Relationship (SAR) Insights: Optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of potent Aurora kinase inhibitors.[3] Key SAR findings include:

  • Substitution at the 5-position: Acylation of the pyrrolidine nitrogen with various phenylacetyl groups has been shown to be critical for potent inhibition. The nature and substitution pattern of the phenyl ring significantly impact activity.

  • Modification of the 3-amino group: While the primary amine is important for hinge binding, its derivatization can be explored to modulate selectivity and pharmacokinetic properties.

Workflow for Developing Aurora Kinase Inhibitors:

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Core_Synthesis Synthesis of Boc-protected 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine Derivatization Parallel synthesis of 5-acyl derivatives Core_Synthesis->Derivatization Deprotection & Acylation Kinase_Assay Aurora Kinase Inhibition Assay Derivatization->Kinase_Assay Cell_Proliferation Antiproliferative Assay (e.g., HCT116, A549) Kinase_Assay->Cell_Proliferation Identify potent inhibitors SAR_Analysis Structure-Activity Relationship Studies Cell_Proliferation->SAR_Analysis PK_Properties ADME/Tox Profiling SAR_Analysis->PK_Properties In_Vivo_Studies In Vivo Efficacy Models PK_Properties->In_Vivo_Studies Select lead candidate

Caption: Workflow for the development of Aurora kinase inhibitors.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the inhibitory potency of compounds against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Biotinylated peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing the Aurora A kinase and the biotinylated peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagents according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on a suitable microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Application Note 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Background: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, is involved in the G1/S phase transition and is a validated target for cancer therapy. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been effectively employed to develop potent and selective CDK2 inhibitors.[5][6]

Rationale for Scaffold Selection: Similar to its application in Aurora kinase inhibitors, the rigid framework of the scaffold allows for optimal presentation of functional groups to interact with the ATP-binding site of CDK2. The 3-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase. A solution-phase protocol amenable to rapid parallel expansion has been utilized for the synthesis of these compounds.[5]

Structure-Activity Relationship (SAR) Insights:

  • Compounds with nanomolar activity in biochemical assays and the ability to inhibit CDK2-mediated tumor cell proliferation have been developed.[5]

  • The antiproliferative activity of these compounds has been demonstrated in various cancer cell lines.

Protocol 3: In Vitro CDK2/Cyclin A2 Kinase Assay

This protocol outlines a method for determining the inhibitory activity of compounds against the CDK2/Cyclin A2 complex using a luminescence-based ADP detection assay.[7][8]

Materials:

  • Recombinant human CDK2/Cyclin A2 complex

  • Substrate peptide (e.g., a derivative of histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To the wells of a 384-well plate, add 1 µL of the compound solution.

  • Add 2 µL of a solution containing the CDK2/Cyclin A2 enzyme and substrate in kinase buffer.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate IC₅₀ values as described in Protocol 2.

Application Note 3: Sigma-1 Receptor Ligands

Background: The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases. Modulators of the sigma-1 receptor are of significant therapeutic interest.

Rationale for Scaffold Selection: The three-dimensional structure of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold provides a suitable framework for designing ligands that can fit into the binding pocket of the sigma-1 receptor. The basic nitrogen in the pyrrolidine ring is thought to be a key interaction point.

Workflow for Developing Sigma-1 Receptor Ligands:

G cluster_0 Ligand Design & Synthesis cluster_1 Binding Affinity & Selectivity cluster_2 Functional Characterization Scaffold_Prep Synthesis of 1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazol-3-amine Library_Gen Generation of diverse derivatives Scaffold_Prep->Library_Gen S1_Binding Sigma-1 Receptor Binding Assay Library_Gen->S1_Binding S2_Binding Sigma-2 Receptor Binding Assay S1_Binding->S2_Binding Determine selectivity Functional_Assay In vitro functional assays (e.g., Ca2+ imaging) S2_Binding->Functional_Assay Select potent & selective ligands In_Vivo_Models In vivo models of neurological disorders Functional_Assay->In_Vivo_Models

Caption: Workflow for the development of sigma-1 receptor ligands.

Protocol 4: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor using a radiolabeled ligand.[9][10]

Materials:

  • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells overexpressing the receptor)

  • [³H]-(+)-Pentazocine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol at a high concentration)

  • Test compounds in DMSO

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and the test compound or vehicle.

  • For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a high concentration of haloperidol.

  • Incubate the tubes at room temperature for a specified time (e.g., 120 minutes).[11]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for each test compound.

Data Presentation

The following table summarizes representative data for derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold against various targets.

Compound IDTargetAssay TypeIC₅₀ / Ki (nM)Reference
9d Aurora KinasesBiochemicalLow nanomolar[3]
PHA-739358 Aurora A, B, CBiochemical13, 79, 61[12]
Various CDK2/cyclin A-EBiochemicalNanomolar range[5]
11a AnticancerCell-basedMore potent than (R)-roscovitine[13]

Conclusion and Future Perspectives

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its synthetic tractability and the ability to generate diverse libraries of compounds have led to the discovery of potent modulators of important drug targets. The successful development of clinical candidates based on this scaffold for the treatment of cancer underscores its therapeutic potential. Future efforts in this area will likely focus on exploring new biological targets, further optimizing the pharmacokinetic and safety profiles of existing lead compounds, and applying novel synthetic methodologies to expand the chemical diversity of this privileged scaffold.

References

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. PMC - NIH. Available at: [Link]

  • SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Semantic Scholar. Available at: [Link]

  • 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: A New Class of CDK2 Inhibitors. PubMed. Available at: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]

  • 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. PubMed. Available at: [Link]

  • Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Synfacts. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. PubMed. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC. Available at: [Link]

  • Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. PubMed. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]

  • 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate. NIH. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Regioselective synthesis of 1, 3, 5-and 1, 3, 4, 5-substituted pyrazoles via acylation of N -Boc- N -substituted hydrazones. ResearchGate. Available at: [Link]

  • Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG. ResearchGate. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Development of sigma-1 fluorescent ligands for binding studies in living cells. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

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  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

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The Strategic Application of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine in Fragment-Based Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of the Pyrrolo[3,4-c]pyrazole Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged scaffolds." The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a prime example of such a structure, demonstrating remarkable versatility and a high propensity for interacting with a range of biological targets.[1] This bicyclic heterocycle, which fuses a pyrrole and a pyrazole ring, offers a unique combination of structural rigidity, hydrogen bonding potential, and synthetic tractability, making it an ideal starting point for fragment-based drug design (FBDD).[1][2]

The inherent value of this scaffold is particularly evident in the pursuit of protein kinase inhibitors. The 3-aminopyrazole moiety acts as a well-established adenine-mimetic pharmacophore, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases.[2] Indeed, derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine have demonstrated potent inhibitory activity against key oncological targets such as Cyclin-Dependent Kinase 2 (CDK2) and Aurora-A kinase.[3][4] This documented bioactivity provides a strong rationale for its inclusion in fragment libraries aimed at discovering novel modulators of these and other enzyme families.

This comprehensive guide provides detailed application notes and protocols for leveraging 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine in FBDD campaigns. We will delve into the strategic considerations for fragment library design, primary screening methodologies, hit validation, and subsequent hit-to-lead optimization, offering both the "how" and the "why" behind each experimental step.

Section 1: Rationale for Inclusion in a Fragment Library

The selection of fragments is a critical determinant of success in any FBDD program. 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine possesses several key attributes that make it a high-value fragment:

  • Structural Rigidity and 3D Shape: The fused bicyclic system limits conformational flexibility, reducing the entropic penalty upon binding and presenting a well-defined shape to a protein's binding pocket.

  • Hydrogen Bonding Capabilities: The primary amine at the 3-position and the nitrogen atoms within the pyrazole and pyrrolidine rings provide multiple hydrogen bond donor and acceptor sites, crucial for anchoring the fragment to the target protein.[1]

  • Optimal Physicochemical Properties: The core scaffold adheres to the "Rule of Three," a guiding principle for fragment design (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3). This ensures adequate aqueous solubility and a higher probability of efficient binding.

  • Synthetic Tractability: The scaffold provides chemically accessible vectors for synthetic elaboration. The pyrrolidine nitrogen and the acylatable pyrazole nitrogen offer straightforward points for chemical modification, allowing for rapid "fragment growing" or "fragment linking" strategies during hit-to-lead optimization.[5][6]

Section 2: The Fragment Screening and Validation Cascade

Identifying the weak but meaningful interactions between a fragment and its target requires highly sensitive biophysical techniques. A multi-step, orthogonal validation approach is essential to eliminate false positives and build confidence in the identified hits.[7]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Primary_Screen Primary Screen (e.g., SPR, DSF, NMR) Hit_Validation Orthogonal Biophysical Assay (e.g., NMR if primary was SPR) Primary_Screen->Hit_Validation Initial Hits Dose_Response Dose-Response & Affinity (e.g., ITC) Hit_Validation->Dose_Response Confirmed Hits Structural_Biology Structure Determination (X-ray Crystallography or Cryo-EM) Dose_Response->Structural_Biology Validated Hits Hit_to_Lead Structure-Guided Medicinal Chemistry Structural_Biology->Hit_to_Lead Binding Mode Information

Caption: A typical workflow for a fragment-based drug discovery campaign.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it highly suitable for primary fragment screening.[8]

Protocol: SPR-Based Primary Screening

  • Protein Immobilization:

    • Rationale: The target protein is immobilized on the sensor chip surface to act as the "bait" for the fragments in solution. Amine coupling is a common and robust method.

    • Procedure:

      • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

      • Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject the target protein (e.g., a kinase of interest) at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 5.0, until the desired immobilization level (typically 8,000-10,000 Response Units, RU) is reached.

      • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.

  • Fragment Screening:

    • Rationale: Fragments are injected over the protein and reference surfaces. A binding event results in a change in the refractive index at the surface, which is detected as a change in RU.

    • Procedure:

      • Prepare a stock solution of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine at 10 mM in 100% DMSO. Dilute to a final screening concentration of 200 µM in running buffer (ensure final DMSO concentration is matched across all samples, typically ≤ 2%).

      • Inject the fragment solution over the flow cells for a contact time of 60 seconds, followed by a dissociation time of 120 seconds, at a flow rate of 30 µL/min.

      • Regenerate the surface between injections if necessary, using a mild solution such as 10 mM glycine-HCl, pH 2.5. The stability of the immobilized protein to the regeneration solution must be confirmed beforehand.

      • A positive hit is identified by a response signal in the active flow cell that is significantly above the signal in the reference flow cell and the buffer-only control.

ParameterRecommended ValueRationale
Fragment Concentration 100-500 µMHigh enough to detect weak binding, low enough to avoid solubility issues.
Flow Rate 30 µL/minMinimizes mass transport limitation effects for small molecules.
Contact Time 60-120 sAllows for sufficient time for binding to occur.
Dissociation Time 120-300 sMonitors the off-rate, a key parameter in fragment optimization.
DMSO Concentration ≤ 5% (typically 1-2%)Must be precisely matched between sample and running buffer to avoid bulk refractive index mismatches.
Hit Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is an excellent orthogonal method for validating hits from a primary screen. Saturation Transfer Difference (STD) NMR is particularly well-suited as it detects binding from the ligand's perspective and does not require isotope-labeled protein.[9]

Protocol: STD-NMR for Hit Validation

  • Sample Preparation:

    • Rationale: The experiment relies on the transfer of magnetic saturation from the protein to a binding ligand. A significant excess of the ligand is required to ensure that the free, observable ligand pool is in rapid exchange with the bound state.

    • Procedure:

      • Prepare a sample containing 10-20 µM of the target protein and 1 mM of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, containing 150 mM NaCl).

      • The total sample volume should be ~500 µL.

      • A control sample containing only the fragment at 1 mM should also be prepared to acquire a reference spectrum.

  • Data Acquisition:

    • Rationale: Two spectra are acquired: one with selective irradiation of the protein's protons (on-resonance) and one with irradiation at a frequency where no protein or ligand signals are present (off-resonance). Subtraction of these two spectra reveals only the signals of the ligand that was in close proximity to the protein.[10]

    • Procedure:

      • Set the on-resonance irradiation frequency to a region where only protein signals are present (e.g., 0.5 to -0.5 ppm).

      • Set the off-resonance frequency to a region far from any signals (e.g., 30-40 ppm).

      • Use a train of selective Gaussian pulses for saturation, with a total saturation time of 2-3 seconds.

      • Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from instrument instability.

      • The presence of signals in the difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which parts of the fragment are in closest contact with the protein.

Affinity Characterization and Structural Elucidation

Once a fragment hit is validated by at least two orthogonal biophysical methods, the next steps are to quantify its binding affinity and determine its binding mode.

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction (KD, ΔH, and ΔS) by measuring the heat released or absorbed during the binding event. This is considered the gold standard for affinity determination.

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the fragment bound to the target protein. This structural information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise interactions that can be exploited to improve potency and selectivity.[11]

Protocol: Crystal Soaking for Fragment-Protein Complex Structure

  • Crystal Preparation:

    • Rationale: Apo-crystals of the target protein are grown and then soaked in a solution containing the fragment. This is often higher throughput than co-crystallization.[12]

    • Procedure:

      • Grow crystals of the target protein to a suitable size (e.g., 50-100 µm) using standard vapor diffusion methods (hanging or sitting drop).

  • Fragment Soaking:

    • Rationale: The fragment diffuses into the solvent channels of the crystal and binds to the protein. High fragment concentrations are often required to achieve sufficient occupancy in the binding site.

    • Procedure:

      • Prepare a "soaking solution" consisting of the crystal mother liquor supplemented with 1-10 mM of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine. The final DMSO concentration should be kept as low as possible (ideally < 10%) to avoid crystal damage.

      • Carefully transfer a protein crystal from its growth drop into the soaking solution.

      • Allow the crystal to soak for a period ranging from a few hours to overnight. The optimal soaking time is target-dependent and may require optimization.[13]

  • Cryo-protection and Data Collection:

    • Rationale: The crystal must be flash-cooled in liquid nitrogen to protect it from radiation damage during X-ray data collection. A cryoprotectant is used to prevent the formation of damaging ice crystals.

    • Procedure:

      • Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with 20-30% glycerol or ethylene glycol).

      • Loop the crystal and flash-cool it in liquid nitrogen.

      • Collect X-ray diffraction data at a synchrotron source. The resulting electron density map will reveal the position and orientation of the bound fragment.

Section 3: From Hit to Lead: Structure-Guided Optimization

The structural information obtained from X-ray crystallography is the cornerstone of the hit-to-lead process. With the binding mode of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine elucidated, medicinal chemists can design new analogs with improved affinity and selectivity.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Lead Compound Initial_Hit 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazol-3-amine (Weak Affinity) Xray_Structure X-ray Crystal Structure (Fragment-Protein Complex) Initial_Hit->Xray_Structure Vector_Analysis Identify Growth Vectors (e.g., Pyrrolidine Nitrogen) Xray_Structure->Vector_Analysis Pocket_Analysis Analyze Unoccupied Pockets Vector_Analysis->Pocket_Analysis Lead_Compound Optimized Lead (High Affinity & Selectivity) Pocket_Analysis->Lead_Compound Iterative Medicinal Chemistry Cycles

Caption: The process of evolving a fragment hit into a lead compound.

Strategies for Optimization:

  • Fragment Growing: The crystal structure will reveal unoccupied pockets adjacent to the bound fragment. Synthetic modifications can be made to "grow" the fragment into these pockets, forming additional favorable interactions. For the tetrahydropyrrolo[3,4-c]pyrazole scaffold, the pyrrolidine nitrogen is an excellent vector for this strategy.[6][14]

  • Scaffold Hopping: If the initial scaffold presents liabilities (e.g., poor ADME properties), the binding mode information can be used to design novel scaffolds that retain the key pharmacophoric interactions while possessing improved drug-like properties.

Conclusion

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a highly valuable fragment for FBDD, particularly in the kinase inhibitor space. Its privileged structural and chemical features provide an excellent starting point for discovering novel, potent, and selective modulators of therapeutically relevant targets. By employing a robust and orthogonal biophysical screening cascade, researchers can confidently identify and validate hits derived from this scaffold. The subsequent application of structure-based design principles will then pave the way for the efficient optimization of these initial fragment hits into viable lead compounds.

References

  • Bai, R., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6809-6813. [Link]

  • Bari, S. B., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Synthesis, 19(6), 614-638. [Link]

  • Cosentino, G., et al. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4‐c]Pyrazole Sigma‐1 Receptor Ligands. ChemMedChem. [Link]

  • El-Sayed, M. A. A., et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 16(1), 1-15. [Link]

  • Gashaw, M., et al. (2025). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 20(8), 2487-2513. [Link]

  • Pevarello, P., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084-1090. [Link]

  • Wang, Y., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3939-3943. [Link]

  • Weng, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1180. [Link]

  • Lindahl, E. (2021). Lecture 12, concept 21: Fragment-based drug design tries to build a drug into a pocket. YouTube. [Link]

  • Dalvit, C., et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5, 251-268. [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. [Link]

  • Blundell, T. L., et al. (2016). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 113(19), 5229-5234. [Link]

  • Day, C. L., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 76(Pt 10), 1017-1024. [Link]

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  • ResearchGate. (2021). Fragment-screening technologies used in successful F2L case studies. researchgate.net. [Link]

  • Angulo, J., & Nieto, P. M. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(6), 786-789. [Link]

  • Gorgan, D. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [Link]

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Application Notes and Protocols for the Derivatization of the 3-Amino Group of Tetrahydropyrrolopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Tetrahydropyrrolopyrazole Scaffold - A Privileged Core in Modern Drug Discovery

The tetrahydropyrrolopyrazole fused ring system represents a significant and increasingly explored scaffold in medicinal chemistry. Its unique three-dimensional architecture and strategic placement of nitrogen atoms offer a versatile platform for the development of novel therapeutics targeting a range of diseases, including cancer and neurological disorders. The 3-amino group, in particular, serves as a critical handle for derivatization, allowing for the systematic modulation of a compound's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides a detailed exploration of the derivatization of this key amino group, offering field-proven insights and step-by-step protocols for acylation, sulfonylation, and reductive amination.

Strategic Considerations for Derivatization

The nucleophilicity of the 3-amino group on the pyrazole ring is influenced by the electronic nature of the fused pyrrolo moiety and any existing substituents. While generally reactive towards electrophiles, the potential for reaction at other nucleophilic sites, such as the pyrazole or pyrrolidine nitrogens, must be considered. The choice of derivatization strategy should be guided by the desired final compound and the overall synthetic route. For instance, acylation and sulfonylation introduce amide and sulfonamide linkages, respectively, which can act as hydrogen bond donors and acceptors, crucial for target binding. Reductive amination, on the other hand, provides a facile route to secondary and tertiary amines, expanding the chemical space and allowing for the introduction of diverse functionalities.

Part 1: Acylation of the 3-Amino Group

The introduction of an acyl group to the 3-amino position is a fundamental transformation for generating a diverse library of amide derivatives. This is often a key step in structure-activity relationship (SAR) studies.

Mechanistic Rationale

The acylation of the 3-amino-tetrahydropyrrolopyrazole proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride) yields the corresponding amide. The choice of base is critical to neutralize the acid byproduct (e.g., HCl) and to prevent protonation of the starting amine, which would render it non-nucleophilic.

Visualizing the Acylation Reaction

G cluster_reactants Reactants cluster_products Products Start 3-Amino-tetrahydropyrrolopyrazole Product 3-Acylamino-tetrahydropyrrolopyrazole Start->Product Nucleophilic Attack AcylatingAgent Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)2O) AcylatingAgent->Product Base Base (e.g., Triethylamine, DIPEA) Byproduct Salt (e.g., Et3N·HCl) Base->Byproduct

Caption: General workflow for the acylation of 3-amino-tetrahydropyrrolopyrazole.

Experimental Protocol: Acylation with Acid Chlorides

This protocol is adapted from established procedures for the acylation of similar amino-heterocycles.[1]

Materials:

  • 3-Amino-tetrahydropyrrolopyrazole derivative (1.0 eq)

  • Acid chloride (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the 3-amino-tetrahydropyrrolopyrazole derivative in anhydrous DCM, add TEA or DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Acylation Conditions and Yields

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Benzoyl chlorideTEADCM485
2Acetyl chlorideDIPEADCM292
34-Fluorobenzoyl chlorideTEADMF678

Part 2: Sulfonylation of the 3-Amino Group

The synthesis of sulfonamides from the 3-amino group introduces a key structural motif found in numerous clinically approved drugs. The sulfonamide moiety can significantly impact the acidity and hydrogen bonding capabilities of the molecule.

Mechanistic Rationale

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to scavenge the HCl generated during the reaction. The resulting sulfonamide is generally a stable and robust functional group.

Visualizing the Sulfonylation Reaction

G cluster_reactants Reactants cluster_products Products Start 3-Amino-tetrahydropyrrolopyrazole Product 3-Sulfonamido-tetrahydropyrrolopyrazole Start->Product Nucleophilic Attack SulfonylatingAgent Sulfonyl Chloride (R-SO2Cl) SulfonylatingAgent->Product Base Base (e.g., Pyridine) Byproduct Pyridinium Hydrochloride Base->Byproduct G Start 3-Amino-tetrahydropyrrolopyrazole Imine Imine Intermediate Start->Imine Condensation (-H2O) Aldehyde Aldehyde or Ketone (R-CHO) Aldehyde->Imine Product 3-Alkylamino-tetrahydropyrrolopyrazole Imine->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)3) ReducingAgent->Product

Sources

Application Note: Experimental Workflow for Assessing Off-Target Effects of Tetrahydropyrrolopyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyrrolopyrazole scaffold represents a privileged structure in medicinal chemistry, widely utilized for its ability to mimic the purine core of ATP. This feature makes it an attractive template for developing inhibitors of kinases (e.g., JAK, Aurora) and modulators of GPCRs (e.g., Sigma-1). However, this structural mimicry acts as a double-edged sword: the same physicochemical properties that drive potency—specifically the hydrogen-bonding motifs and rigid bicyclic core—often lead to promiscuous binding across the human kinome and unintended interactions with ion channels (hERG).

This Application Note defines a multi-tiered experimental workflow to identify and mitigate these off-target effects early in the drug discovery pipeline. Unlike standard screening protocols, this guide integrates biochemical profiling with Cellular Thermal Shift Assays (CETSA) and Competitive Activity-Based Protein Profiling (ABPP) to distinguish between biochemical affinity and true cellular liability.

The Tetrahydropyrrolopyrazole Challenge

The core challenge with tetrahydropyrrolopyrazoles is ATP-site promiscuity . The scaffold often binds to the "hinge region" of kinases. Because this region is highly conserved across the >500 human kinases, "off-the-shelf" analogs frequently hit unintended targets such as CDK16, PIM3, or DYRK1B, leading to confounding phenotypic data. Furthermore, the nitrogen-rich heterocycle poses a specific risk for hERG channel blockade , a primary cause of cardiotoxicity-related attrition.

Workflow Visualization

The following diagram illustrates the integrated screening funnel, moving from high-throughput biochemical assays to low-throughput, high-content cellular validation.

WorkflowFunnel Step1 Phase 1: Biochemical Filter (Kinome Profiling) Step2 Phase 2: Cellular Validation (CETSA / NanoBRET) Step1->Step2 Selectivity Index > 10x Step3 Phase 3: Unbiased Discovery (Competitive ABPP) Step2->Step3 Confirmed Target Engagement Step4 Phase 4: Safety Pharmacology (hERG / Cytotoxicity) Step3->Step4 Novel Off-Targets Identified Decision Lead Optimization Cycle Step4->Decision Safety Profile Acceptable Decision->Step1 SAR Iteration

Figure 1: The "Selectivity Funnel" ensures that only compounds with verified cellular engagement and acceptable safety profiles advance to in vivo studies.

Phase 1: The Biochemical Filter (Kinome Profiling)

Before cellular testing, the intrinsic affinity of the inhibitor must be mapped against the kinome.

  • Methodology: Competition binding assays (e.g., KINOMEscan™) or FRET-based enzymatic assays.

  • Rationale: Biochemical assays are free from permeability constraints. They provide the theoretical "maximum" promiscuity of the molecule.

  • Critical Parameter: The Selectivity Score (S-score) .

  • Tetrahydropyrrolopyrazole Specifics: Pay close attention to the JAK family (JAK1/2/3/TYK2) and Aurora kinases , as this scaffold frequently shows cross-reactivity here due to hinge-binding similarities.

Data Output Example
Compound IDPrimary Target

(nM)
Off-Target A (e.g., JAK2)

Off-Target B (e.g., CDK1)

Selectivity Score S(10)
TPP-001 4.512.0450.00.15 (Poor)
TPP-002 6.2>10,000850.00.02 (Excellent)

Phase 2: Cellular Target Engagement (CETSA)

Biochemical potency often fails to translate to cells due to membrane permeability or high intracellular ATP concentrations (mM range) competing with the inhibitor. CETSA validates that the inhibitor actually binds the target in the complex cellular milieu.

Principle

Ligand binding stabilizes a protein, increasing its melting temperature (


).[1] We heat cells to various temperatures; unbound proteins denature and precipitate, while drug-bound proteins remain in solution.[2]
Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)[3]

Objective: Determine the cellular


 of the inhibitor for the primary target and key off-targets identified in Phase 1.

Materials:

  • Target cells (e.g., Jurkat or HEK293).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.4% NP-40, 1x Protease Inhibitor Cocktail. (Note: Avoid harsh detergents like SDS).

  • Detection: Western Blot or AlphaScreen.

Step-by-Step Procedure:

  • Treatment: Seed cells at

    
     cells/mL. Treat with the tetrahydropyrrolopyrazole inhibitor (10-point dose response, 0.1 nM to 10 µM) for 1 hour at 37°C. Include a DMSO control.
    
  • Harvest: Centrifuge cells (300 x g, 5 min), wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat to the aggregation temperature (

    
    )  of the target protein for 3 minutes.
    
    • Note:

      
       must be determined experimentally beforehand (usually 42–60°C for kinases).
      
  • Cooling: Immediately incubate at room temperature (25°C) for 3 minutes.

  • Lysis: Add Lysis Buffer. Freeze-thaw three times (liquid nitrogen / 25°C water bath) to ensure complete lysis.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the stabilized (drug-bound) protein.

  • Quantification: Analyze supernatant via Western Blot. Plot band intensity vs. concentration to derive cellular

    
    .
    

Phase 3: Unbiased Discovery (Competitive ABPP)

While Phase 1/2 look for known targets, Activity-Based Protein Profiling (ABPP) finds the "unknown unknowns." This is critical for tetrahydropyrrolopyrazoles, which may accidentally covalently modify cysteine residues or bind non-kinase ATPases.

Mechanism: Competitive Profiling

We use a broad-spectrum probe (e.g., Desthiobiotin-ATP-Acyl Phosphate) that reacts with conserved lysine residues in the ATP pocket of all kinases.

  • Control: Probe labels all active kinases.

  • Treated: If your inhibitor binds a kinase, it blocks the probe.

  • Result: Loss of signal = Off-target binding.

ABPP_Mechanism Prot Active Proteome (Lysate) Comp Competition: Inhibitor blocks Probe binding Prot->Comp Drug Inhibitor (Tetrahydropyrrolopyrazole) Drug->Comp Pre-incubation Probe Broad-Spectrum Probe (ATP-Biotin) Probe->Comp Post-incubation MS LC-MS/MS Analysis (Quantify Signal Loss) Comp->MS Streptavidin Enrichment

Figure 2: Competitive ABPP workflow. A reduction in mass spec signal intensity for a specific protein indicates that the inhibitor has successfully competed with the probe for the active site.

Protocol: Gel-Free ABPP (Mass Spectrometry)
  • Preparation: Prepare proteomes from relevant cell lines (1 mg/mL protein).

  • Competition: Incubate proteome with Inhibitor (e.g., 1 µM and 10 µM) or DMSO for 30 min.

  • Labeling: Add ATP-Acyl-Phosphate Probe (2 µM) for 1 hour.

  • Digestion: Denature, reduce, alkylate, and digest with Trypsin.

  • Enrichment: Incubate peptides with Streptavidin-agarose beads to capture probe-labeled peptides.

  • Elution & Analysis: Elute peptides and analyze via LC-MS/MS.

  • Data Analysis: Filter for kinases showing >50% signal reduction in treated vs. control samples.

Phase 4: Safety Pharmacology (hERG & Cytotoxicity)

The tetrahydropyrrolopyrazole scaffold contains nitrogen atoms that can become protonated at physiological pH, mimicking the pharmacophore of known hERG blockers.

hERG Inhibition (Automated Patch Clamp)[4]
  • Requirement: All lead compounds must undergo hERG screening.

  • Threshold:

    
     is generally required for safety margins.
    
  • Optimization: If hERG liability is high, consider reducing lipophilicity (LogP) or lowering the pKa of the pyrrolidine nitrogen (e.g., by adding electron-withdrawing groups).

Cytotoxicity Screen[5]
  • Cell Line: HepG2 (Liver) and H9c2 (Cardiomyocyte surrogate).

  • Assay: CellTiter-Glo (ATP quantification) after 48h exposure.

  • Flag: A compound with Kinase

    
     but HepG2 
    
    
    
    has a poor safety window.

References

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem, 2025.[3] (Demonstrates the hERG liability and optimization of this specific scaffold).

  • The Cellular Thermal Shift Assay (CETSA) for Target Engagement. Science, 2013.[1] (The foundational protocol for CETSA).

  • Activity-Based Protein Profiling (ABPP) Application Strategies. Frontiers in Pharmacology, 2018.[4] (Detailed review of competitive ABPP workflows).

  • Measuring and Interpreting the Selectivity of Protein Kinase Inhibitors.Pharmacology & Therapeutics, 2011. (Explains

    
     ATP competition and selectivity scoring). 
    
  • Reducing hERG Toxicity Using hERG Classification Model. ChemRxiv, 2019. (Strategies for modifying nitrogen-rich heterocycles to avoid hERG).

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for tetrahydropyrrolopyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Tetrahydropyrrolopyrazole Scaffolds

Content ID: TSC-CHEM-TPP-001 Last Updated: February 7, 2026[1]

Introduction: The Scaffold & The Challenge

Tetrahydropyrrolopyrazoles are privileged heterocyclic scaffolds, serving as core structures in kinase inhibitors (e.g., JAK/STAT pathways) and GPCR ligands.[1] Their synthesis typically hinges on two dominant methodologies: Multicomponent Reactions (MCRs) and 1,3-Dipolar Cycloadditions (1,3-DC) .[1]

While powerful, these reactions often suffer from "molecular stalling"—where intermediates form but fail to cyclize—or poor stereocontrol (endo/exo mixtures).[1] This guide synthesizes optimization protocols based on kinetic data and green chemistry principles to resolve these bottlenecks.

Module 1: The "Green" One-Pot Protocol (MCR)

Target: Rapid library generation of tetrahydropyrrolo[1,2-b]pyrazoles. Mechanism: Four-component condensation (Aldehyde + Hydrazine + 1,3-Dicarbonyl + Ammonium Acetate).[1][2]

Standard Operating Procedure (SOP)

Do not deviate from the order of addition. The formation of the hydrazone intermediate is the rate-determining initiation step.

  • Solvent Selection: Ethanol (EtOH) is the primary choice.[1] It stabilizes the transition state via hydrogen bonding better than aprotic solvents like DCM.

  • Catalyst: Acetic Acid (AcOH) or L-Proline (10 mol%).

  • Temperature: Reflux (

    
    ) or Microwave Irradiation (
    
    
    
    ).[1]
Optimization Matrix: MCR Efficiency
ParameterStandard ConditionOptimized ConditionWhy it Works?
Solvent Toluene/DCMEthanol or Water:EtOH (1:1) Proticity stabilizes the zwitterionic intermediates, accelerating cyclization [1].[1]
Catalyst PiperidineL-Proline or [bmim][BF4] L-Proline acts as a bifunctional organocatalyst, activating both the carbonyl and the nucleophile [2].[1]
Energy Thermal Reflux (4-6 h)Microwave (MW) (10-15 min) Rapid dielectric heating overcomes the activation energy barrier for the final ring closure [3].[1]
Stoichiometry 1:1:1:11.0 : 1.2 : 1.0 : 1.5 Excess hydrazine and ammonium acetate drive the equilibrium forward (Le Chatelier’s principle).[1]
Troubleshooting the MCR

Q: My reaction turns dark/tarry, and TLC shows a streak.

  • Diagnosis: Polymerization of the aldehyde or decomposition of the hydrazine.

  • Fix:

    • Pre-mix the hydrazine and 1,3-dicarbonyl at

      
       for 15 mins before adding the aldehyde. This forms the stable pyrazole intermediate first.
      
    • Switch to Ionic Liquid [bmim][BF4] .[1] It acts as both solvent and catalyst, suppressing side reactions and allowing for easy recycling [4].[1]

Q: The product precipitates but is sticky/gummy.

  • Diagnosis: Trapped solvent or incomplete crystallization.[1]

  • Fix: Sonication.[1] Place the reaction flask in an ultrasound bath for 5 minutes after adding ice-cold water. This induces cavitation, breaking the amorphous phase and promoting crystal lattice formation.[1]

Module 2: The "Precision" Protocol (1,3-Dipolar Cycloaddition)

Target: Stereoselective synthesis (Endo-selective) using Azomethine Ylides.[1] Mechanism: Reaction of an azomethine ylide (generated in situ from isatin/amino acid) with a dipolarophile (e.g., maleimide, chalcone).[1]

Visualizing the Pathway

The following diagram illustrates the critical decision points in the 1,3-DC pathway.

TPP_Synthesis_Flow cluster_trouble Troubleshooting Loop Start Start: Azomethine Ylide Precursor Dipole_Gen Dipole Generation (Decarboxylation/Dehydration) Start->Dipole_Gen Heat/Catalyst Trap Dipolarophile Trapping (Maleimide/Acrylate) Dipole_Gen->Trap [3+2] Cycloaddition Stall Stalled Intermediate Dipole_Gen->Stall No Trap Available Transition Transition State (Endo vs Exo) Trap->Transition Kinetic Control Product Tetrahydropyrrolopyrazole Transition->Product Ring Closure Revert Retro-Cycloaddition Transition->Revert High Temp (>110C)

Caption: Figure 1. Kinetic pathway of 1,3-Dipolar Cycloaddition. Note the reversibility at high temperatures.

Stereochemical Control FAQ

Q: I am getting a 50:50 mixture of endo and exo isomers. How do I favor the endo product?

  • The Science: The endo product is kinetically favored due to secondary orbital interactions (SOI), while the exo product is thermodynamically stable.[1]

  • The Protocol:

    • Lower the Temperature: Run the reaction at room temperature or

      
       instead of reflux.
      
    • Solvent Switch: Use Methanol .[1] Polar protic solvents stabilize the charged transition state of the endo path via hydrogen bonding [5].

    • Time: Stop the reaction early (monitor via HPLC). Extended heating promotes equilibration to the thermodynamic exo product.

Q: The reaction yields are low (<40%) with electron-deficient dipolarophiles.

  • Diagnosis: Mismatched HOMO/LUMO energy gaps.[1]

  • Fix: Add a Lewis Acid catalyst such as Ag(I) or Cu(I) .[1]

    • Protocol: Add 5 mol% AgOAc.[1] This coordinates with the dipolarophile, lowering its LUMO energy and accelerating the reaction with the dipole [6].[1]

Module 3: Advanced Troubleshooting & Isolation

The "Sticky Solid" Decision Tree

When your crude product is an oil or gum that refuses to crystallize:

  • Trituration: Add cold Diethyl Ether (

    
    ) or n-Hexane.[1] Scratch the flask walls with a glass rod.
    
  • The "Seeding" Trick: If you have a tiny amount of pure product from a previous batch (even 1 mg), add it to the oil.[1]

  • Solvent Swap: Dissolve the gum in a minimum amount of DCM, then add dropwise into vigorously stirring Hexane (1:10 ratio).

Analytical Checkpoints
ObservationRoot CauseCorrective Action
NMR shows broad peaks Restricted rotation or paramagnetic impurities (if using Cu/Ag).[1]Run NMR at

or wash product with EDTA/NH4OH to remove metals.[1]
Mass Spec shows M-18 peak Dehydration occurred (loss of water).[1]This is common in acidic conditions.[1] Ensure reaction is neutralized before workup.
TLC shows starting material after 12h Catalyst deactivation.Add fresh catalyst (5 mol%) or switch to Microwave irradiation (100W, 10 min).

References

  • Ionic Liquid Efficiency: Chakraborty, P. et al. "Green synthesis of spiroisoxazolidines in [bmim][BF4]."[1][3] ResearchGate, 2018.[1]

  • Organocatalysis: Kumar, A. et al. "L-Proline catalyzed synthesis of tetrahydropyrrolopyrazoles."[1] ResearchGate, 2021.[1]

  • Microwave Acceleration: "Optimization of reaction conditions for thiazol-2-imines via microwave." ResearchGate, 2021.[1]

  • Ionic Liquid Recycling: "Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents." MDPI, 2021.[1] [1]

  • Stereoselectivity Mechanisms: "Study of 1,3-Dipolar Cycloaddition... MEDT Approach." PMC, 2021.[1]

  • Metal Catalysis: "Silver nanoparticles as efficient catalyst for one pot synthesis."[1][4] ResearchGate, 2015.[1]

Sources

Technical Support Center: Purification of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TPP-003 Status: Open Priority: High (Compound Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Triage

User Issue: Difficulty purifying 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine (and related bicyclic polar amines) using standard flash chromatography. Symptoms: Compound streaking (tailing), irreversible adsorption (low recovery), or co-elution with polar byproducts.

Root Cause Analysis: The target molecule is a fused bicyclic system containing three nitrogen atoms. It possesses both a pyrazole moiety (amphoteric/H-bond donor) and a secondary pyrrolidine amine (basic).

  • The Problem: Standard silica gel is slightly acidic (

    
    ). The basic amine groups protonate on the silica surface, forming strong ionic bonds that standard solvents (Hexane/EtOAc) cannot break.
    
  • The Solution: You must either suppress the ionization (using basic modifiers) or exploit the polarity (using Reverse Phase or Ion Exchange).[1]

Decision Matrix: Select Your Protocol

Before proceeding, determine the best path based on your crude mixture's properties.

PurificationStrategy Start START: Crude Mixture Analysis Solubility Is it soluble in DCM? Start->Solubility YesDCM Yes (or mostly) Solubility->YesDCM Lipophilic enough NoDCM No (Only MeOH/Water) Solubility->NoDCM Too Polar Silica Protocol A: Deactivated Silica (DCM/MeOH + NH4OH) YesDCM->Silica ImpurityCheck Are impurities non-basic? NoDCM->ImpurityCheck YesNonBasic Yes (Neutral/Acidic Impurities) ImpurityCheck->YesNonBasic NoComplex No (Complex Basic Mixture) ImpurityCheck->NoComplex SCX Protocol C: SCX Chromatography (Catch & Release) YesNonBasic->SCX C18 Protocol B: Reverse Phase C18 (Basic Buffer) NoComplex->C18

Figure 1: Decision tree for selecting the optimal stationary phase based on solubility and impurity profile.

Detailed Protocols

Protocol A: Deactivated Silica (The "Basified" Column)

Best For: Crudes that are at least partially soluble in DCM and contain non-polar impurities.

The Science: Unmodified silica has acidic silanols (


). By flooding the system with a volatile base (Ammonia or Triethylamine), you competitively block these sites, allowing your amine to pass through.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (

    
    ) OR  Triethylamine (TEA)
    

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a stock solution of DCM:MeOH:NH4OH (90:9:1).

    • Note: If using TEA, use 1% TEA in the mobile phase. Ammonia is preferred as it evaporates easier post-column.

  • Column Pre-treatment (Crucial): Flush the silica column with 3-4 column volumes (CV) of the mobile phase before loading the sample. This neutralizes the silica acidity.[2]

  • Equilibration: Re-equilibrate with 100% DCM (containing 1% TEA or 0.5% NH4OH) if you want to start a gradient, or start isocratic if the compound is very polar.

  • Gradient:

    • Start: 100% DCM (with modifier).

    • End: 20% MeOH in DCM (with modifier).

    • Warning: Do not exceed 20% MeOH in DCM on silica; silica may dissolve or swell excessively, causing high backpressure.

Protocol B: Reverse Phase C18 (The "High Polarity" Fix)

Best For: Compounds insoluble in DCM; removal of very polar salts.

The Science: Since the target is highly polar, it will elute early on C18. However, at neutral pH, the protonated amine is too polar and will elute at the void volume (retention factor


). We must increase pH to deprotonate the amine, making it hydrophobic enough to stick to the C18 chains.

Reagents:

  • Solvent A: Water + 10mM Ammonium Bicarbonate (

    
    ) or 0.1% 
    
    
    
    (
    
    
    ).
  • Solvent B: Acetonitrile (ACN) or Methanol.

Step-by-Step Workflow:

  • Column Selection: Use a "high pH stable" C18 column (e.g., Biotage SNAP Ultra C18 or equivalent). Standard C18 degrades above pH 8.

  • Loading: Dissolve sample in Water/MeOH (1:1).

  • Gradient:

    • 0-5 min: 0% B (Flush out salts).

    • 5-20 min: 0%

      
       50% B.
      
    • Note: Most aminopyrazoles elute between 5-25% ACN in basic conditions.

Protocol C: SCX (Strong Cation Exchange) - "Catch and Release"

Best For: Isolating the amine from non-basic impurities (tar, starting materials) with high purity.

The Science: SCX resins contain sulfonic acid groups. They covalently bind your basic amine. You wash away everything else, then release the amine using a stronger base.

SCX_Mechanism Step1 1. LOAD (Acidic/Neutral pH) Amine binds to Resin Step2 2. WASH (MeOH/DCM) Impurities elute Step1->Step2 Waste Step3 3. ELUTE (MeOH + 2M NH3) Amine releases Step2->Step3 Product Collection

Figure 2: The "Catch and Release" mechanism for purifying basic amines.

Step-by-Step Workflow:

  • Conditioning: Wash SCX cartridge with MeOH.

  • Loading: Dissolve crude in MeOH (or MeOH/DCM). Load onto cartridge.

    • Check: The filtrate should be free of your product. If product breaks through, the cartridge is overloaded.

  • Washing: Flush with 3-5 CV of MeOH.

    • Result: Non-basic impurities are removed.

  • Elution: Flush with 2M Ammonia in Methanol .

    • Result: The ammonia displaces your amine, which elutes in the filtrate.

  • Finish: Evaporate the ammonia/methanol to yield the free base.

Comparative Data Analysis

FeatureSilica (Normal Phase)Reverse Phase (C18)SCX (Ion Exchange)
Capacity HighModerateLow (0.5-1.0 mmol/g)
Resolution Good for isomersExcellent for polarityBinary (Amine vs. Non-Amine)
Solvent Cost High (DCM is expensive)Low (Water/MeOH)Moderate
pH Tolerance Poor (Acidic)pH 2-10 (Column dependent)pH 1-14
Recovery Risk of irreversible bindingNear 100%Near 100%

Troubleshooting & FAQs

Q: The compound is tailing badly on TLC even with Ammonia. Why? A: The pyrazole NH is also a hydrogen bond donor. If tailing persists, switch to a solvent system containing a small amount of water, such as Acetonitrile:Water:NH4OH (90:9:1) . The water deactivates the most active silica sites better than MeOH.

Q: My product is stuck on the SCX column and won't elute with 2M NH3. A: This is rare but happens with highly basic multi-nitrogen systems.

  • Fix: Use 7M Ammonia in Methanol (commercially available).

  • Alternative: Use a co-solvent like DCM in the elution step if the free base is poorly soluble in pure MeOH.

Q: Can I use N-Boc protection to make purification easier? A: Yes, this is the recommended synthetic strategy. Reacting the crude amine with


 converts the basic amine to a carbamate, neutralizing the basicity and increasing lipophilicity.
  • Protect (Boc).

  • Purify easily on standard Silica (Hex/EtOAc).

  • Deprotect (HCl/Dioxane or TFA/DCM).

  • Precipitate the pure salt.

References

  • Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • National Institutes of Health (NIH). (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.[4] Bioorg Med Chem Lett.[5] Retrieved from

  • Teledyne ISCO.Purification of Amine Compounds using RediSep Gold Amine Columns. Application Note AN87. (General reference for amine-functionalized silica).
  • ResearchGate. (2014). Discussion: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from

Sources

Technical Guide: Minimizing Byproducts in Tetrahydropyrrolopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: February 2026 Applicable Scaffolds: Hexahydropyrrolo[1,2-b]pyrazoles, Tetrahydropyrrolo[1,2-b]pyrazoles Primary Methodology: 1,3-Dipolar Cycloaddition of Azomethine Imines

Diagnostic Workflow: The "Triage" Phase

Before attempting optimization, you must accurately characterize the impurity profile. Tetrahydropyrrolopyrazoles are prone to three distinct classes of byproducts: Regioisomers , Diastereomers (endo/exo), and Oxidation Products (aromatization).

Visual Troubleshooting Logic

Use this decision tree to categorize your crude reaction mixture.

DiagnosticTree Start Crude Reaction Mixture LCMS Step 1: LC-MS Analysis Start->LCMS Mass_Target Mass = Target (M+) LCMS->Mass_Target Expected Mass Mass_Minus2 Mass = (M-2) or (M-4) LCMS->Mass_Minus2 Dehydrogenation NMR_Check Step 2: 1H-NMR Analysis Mass_Target->NMR_Check Oxidation_Issue Issue: Unwanted Aromatization (Pyrazoles) Mass_Minus2->Oxidation_Issue Regio_Issue Issue: Regioisomerism (Check C-H correlation) NMR_Check->Regio_Issue Unexpected Splitting Stereo_Issue Issue: Diastereomers (Endo/Exo Mix) NMR_Check->Stereo_Issue Double Signal Sets

Figure 1: Diagnostic logic for identifying impurity classes in pyrrolopyrazole synthesis.

The Core Synthesis & Mechanism

The most robust route to the tetrahydropyrrolo[1,2-b]pyrazole scaffold is the [3+2] cycloaddition of azomethine imines (typically generated in situ or pre-formed from pyrazolidinones) with dipolarophiles (alkenes or alkynes).

The Challenge: This reaction is governed by Frontier Molecular Orbital (FMO) interactions. If the HOMO-LUMO gap between the dipole (azomethine imine) and dipolarophile is not manipulated correctly via catalysis or substrate design, you will observe a "scramble" of isomers.

Mechanistic Pathway & Byproduct Divergence

ReactionPathway Dipole Azomethine Imine (Dipole) TS Transition State (Concerted) Dipole->TS Alkene Alkene/Alkyne (Dipolarophile) Alkene->TS Target Target: Tetrahydro (Kinetic Product) TS->Target Catalyzed Path Regio Byproduct A: Regioisomer TS->Regio Uncontrolled Polarity EndoExo Byproduct B: Diastereomer (Exo) TS->EndoExo Thermal Control Aromatic Byproduct C: Aromatized Pyrazole Target->Aromatic Oxidation (Air/Heat)

Figure 2: Reaction pathway showing divergence points for major byproducts.

Troubleshooting Specific Impurities

Issue A: The "Regio-Scramble" (Regioisomers)

Symptom: LCMS shows a single peak, but NMR reveals a complex mixture of isomers that are difficult to separate. Root Cause: Poor orbital overlap control. In uncatalyzed thermal reactions, the dipole can align in two orientations relative to the dipolarophile.

Protocol Adjustment:

  • Switch to Copper(I) Catalysis: Use CuI (5-10 mol%) with a ligand. Copper coordinates to the azomethine imine, locking its geometry and forcing a specific approach angle for the dipolarophile.

  • Solvent Switch: If using aqueous micellar conditions (e.g., TPGS-750-M), be aware that pH changes can flip regioselectivity. Acidic environments often favor one isomer, while neutral/basic favor the other.

VariableRecommendation for High RegioselectivityMechanism
Catalyst CuI (5 mol%) + Cy₂NMeForms rigid Cu-dipole complex
Solvent DCM or Toluene (Anhydrous)Minimizes H-bonding interference
Temperature 0°C to RTKinetic control favors single isomer
Issue B: The "Stereo-Confusion" (Endo vs. Exo)

Symptom: Two distinct sets of signals in NMR with identical mass. Root Cause: Secondary Orbital Interactions (SOI) vs. Steric Repulsion.

  • Endo: Favored by SOI (often kinetic).

  • Exo: Favored by steric minimization (thermodynamic).

Corrective Action:

  • To favor Exo (Thermodynamic): Increase reaction temperature (reflux in Toluene) and extend reaction time.

  • To favor Endo (Kinetic): Run at lower temperatures (-10°C to 0°C) using Lewis Acid catalysis (e.g., MgI₂ or Sc(OTf)₃) to lower the activation energy without adding thermal energy that permits equilibration.

Issue C: Unwanted Aromatization (Oxidation)

Symptom: Loss of 2 or 4 mass units (M-2, M-4). The product converts from a tetrahydropyrrolopyrazole to a fully aromatic pyrazole derivative. Root Cause: The tetrahydro system is an "activated" cyclic hydrazine. It is prone to oxidative dehydrogenation upon exposure to air, especially on silica gel or in the presence of transition metals.

Prevention Protocol:

  • Degas Solvents: Strictly sparge all solvents with Argon/Nitrogen.

  • Avoid Silica Gel Chromatography: Silica is slightly acidic and can catalyze oxidation/aromatization.

    • Alternative: Use neutral alumina or recrystallization.

  • Quench Oxidants: If using Cu(I), ensure no Cu(II) is present. Wash crude mixtures with dilute aqueous EDTA or NH₄Cl/NH₃ buffer to sequester metal ions immediately.

Optimized Synthetic Protocol

Standardized procedure for minimizing byproducts.

Reagents:

  • Pyrazolidinone-based Azomethine Imine (1.0 equiv)

  • Terminal Alkyne or Electron-Deficient Alkene (1.2 equiv)

  • CuI (0.05 equiv)[1]

  • Dicyclohexylmethylamine (Cy₂NMe) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Complexation: In a flame-dried flask under Argon, dissolve CuI and Cy₂NMe in DCM. Stir for 15 mins to form the active catalytic species.

  • Addition: Add the Azomethine Imine. The solution may change color (often to a deep yellow/orange) indicating coordination.

  • Reaction: Add the dipolarophile dropwise at 0°C.

  • Monitoring: Allow to warm to RT. Monitor via LCMS.

    • Checkpoint: If reaction stalls, do not heat above 40°C (risks aromatization). Add 2 mol% more catalyst instead.

  • Workup (Crucial): Filter through a celite pad to remove Copper. Do not use silica plugs if the product is oxidation-sensitive.

  • Purification: Recrystallize from EtOH/Water (4:1) if possible. If column chromatography is necessary, flush the column with 1% Et₃N in Hexanes first to neutralize acidity.

References

  • Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. Source: National Institutes of Health (PubMed) URL:[Link]

  • 1,3-Dipolar cycloadditions of azomethine imines. Source: Organic & Biomolecular Chemistry (RSC) URL:[2][Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Source: University of Siena / Wiley (ChemPubSoc) URL:[Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines. Source: MDPI (Molecules) URL:[Link]

  • Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes. (Mechanistic grounding for FMO theory). Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Technical Support Center: Purity Assessment of Tetrahydropyrrolopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: HPLC and NMR Analysis Methodologies

Introduction: The "Deceptive Scaffold"

Tetrahydropyrrolopyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized in kinase inhibitor discovery (e.g., JAK, Aurora kinase inhibitors). However, they present a "perfect storm" for analytical chemists:

  • Basicity: The pyrrolidine nitrogen is highly basic (

    
    ), leading to severe peak tailing on standard silica columns.
    
  • Tautomerism: The pyrazole ring (

    
    ) undergoes rapid proton exchange, often causing signal broadening or "disappearing" peaks in NMR.
    
  • Stereocomplexity: The fused ring system often contains chiral centers, creating diastereomers that are difficult to resolve.

This guide moves beyond standard protocols to address these specific structural challenges.

Module 1: HPLC Troubleshooting & Method Development

The Issue: Severe Peak Tailing & Retention Shifts

Symptom: Your target compound elutes as a shark-fin peak (Asymmetry Factor


) or shifts retention time between runs.

Root Cause Analysis:

  • Silanol Interaction: The basic pyrrolidine nitrogen interacts ionically with residual acidic silanols (

    
    ) on the stationary phase.
    
  • pH Mismatch: At neutral pH, the basic nitrogen is protonated (

    
    ), maximizing interaction with ionized silanols (
    
    
    
    ).
Protocol: The "High pH" Strategy

Standard low-pH (TFA/Formic acid) methods often fail to suppress the basicity of this scaffold. We recommend a High pH Reversed-Phase approach using hybrid-silica columns.

Recommended Conditions:

Parameter Specification Rationale
Stationary Phase Hybrid Particle (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX) Critical: Standard silica dissolves at pH > 8. Hybrid particles are stable up to pH 12.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) At pH 10, the pyrrolidine amine is deprotonated (neutral), eliminating ionic interaction with silanols.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.
Gradient 5% to 95% B over 10 mins Standard scouting gradient.

| Temperature | 40°C | Reduces mobile phase viscosity and improves mass transfer. |

Troubleshooting Logic Flow

Use this decision tree when encountering peak shape issues.

HPLC_Troubleshooting Start Issue: Peak Tailing / Asymmetry > 1.5 Check_pH Check Mobile Phase pH Start->Check_pH Is_Low_pH Is pH < 3.0? Check_pH->Is_Low_pH Add_Modifier Add Ion-Pairing Agent (0.1% TFA or 5mM HXA) Is_Low_pH->Add_Modifier Yes (Acidic Method) Check_Column Check Column Type Is_Low_pH->Check_Column No (Neutral/Basic) Add_Modifier->Check_Column Tailing Persists Switch_High_pH Switch to High pH Method (pH 9.5 - 10.5) Optimize_Temp Increase Temp to 45-50°C Switch_High_pH->Optimize_Temp Resolution Poor Is_Hybrid Is Column Hybrid/Polymer? Check_Column->Is_Hybrid Is_Hybrid->Switch_High_pH Yes Replace_Col Replace with Hybrid Silica (e.g., BEH, Gemini) Is_Hybrid->Replace_Col No (Standard Silica)

Figure 1: Decision matrix for resolving peak tailing in basic heterocycles.

Module 2: NMR Analysis & Structural Verification

The Issue: "The Disappearing Proton"

Symptom: In


 NMR, the pyrazole 

is invisible or extremely broad. In

NMR, the carbons adjacent to nitrogens are missing or broadened into the baseline.

Root Cause Analysis:

  • Annular Tautomerism: The pyrazole proton hops between

    
     and 
    
    
    
    . If the exchange rate (
    
    
    ) is comparable to the NMR time scale (
    
    
    ), signals coalesce and broaden (decoherence).
  • Rotamerism: If the tetrahydropyrrolopyrazole has an amide or carbamate side chain, restricted rotation creates rotamers, doubling the peaks.

Protocol: Variable Temperature (VT) NMR

Do not rely on a single ambient temperature scan.

  • Solvent Selection: Switch from

    
     to DMSO-
    
    
    
    . DMSO is a hydrogen-bond acceptor and often "locks" the tautomer or slows the exchange enough to see distinct species.
  • The "Coalescence" Experiment:

    • High Temp (353 K / 80°C): Run the sample hot. This increases the exchange rate (

      
      ).
      
    • Result: Broad/double peaks will collapse into sharp, single averages. This proves purity; if peaks remain split, they are likely diastereomers or impurities, not rotamers.

FAQ: NMR Interpretation

Q: Why does my integration show 0.6 protons for the pyrazole NH? A: This is likely due to H/D exchange . If your solvent (MeOD,


) or sample contains trace water/acid, the labile pyrazole proton exchanges with deuterium.
  • Fix: Use anhydrous DMSO-

    
     or 
    
    
    
    and run the spectrum immediately after preparation.

Q: I see two sets of peaks with a 60:40 ratio. Is this an impurity? A: Check the structure. If you have an amide/carbamate, these are likely rotamers .

  • Verification: Heat the sample to 80°C. If they merge, it is one pure compound. If they remain distinct, you have a diastereomeric mixture (purity issue).

Module 3: Integrated Purity Assessment (HPLC vs. qNMR)

The "Purity Trap"

A common scenario in drug development is the "99% vs. 90%" discrepancy :

  • HPLC-UV reports 99.5% purity (Area %).

  • qNMR reports 91.0% purity (Weight %).

Why this happens: HPLC-UV only detects chromophores. It is "blind" to:

  • Inorganic Salts: NaCl, sulfates from workup.

  • Residual Solvents: DCM, Ethyl Acetate (trapped in the lattice).

  • Silica Gel: Dissolved silica from flash chromatography.

  • Counter-ions: TFA or Formate salts (which add weight but not UV signal).

The Gold Standard: qNMR Protocol

For tetrahydropyrrolopyrazoles, qNMR is the adjudicator of truth.

Internal Standard (IS) Selection:

  • Use Maleic Acid or 1,3,5-Trimethoxybenzene .

  • Requirement: The IS must have a relaxation delay (

    
    ) similar to your analyte, or you must set 
    
    
    
    (relaxation delay) to
    
    
    (typically 30-60 seconds).

Calculation:



VariableDefinition

Integral Area

Number of Protons (e.g., 1 for pyrazole CH)

Molecular Weight

Weighed Mass (mg)

Purity (as a decimal)
Workflow: Resolving Discrepancies

Purity_Assessment Sample Sample Analyzed HPLC HPLC-UV Purity > 98% Sample->HPLC qNMR qNMR Purity < 95% Sample->qNMR Check_3 Check Response Factors (UV Extinction) HPLC->Check_3 Check_1 Check Residual Solvents (1H NMR) qNMR->Check_1 Check_2 Check Counter-Ions (19F NMR for TFA) qNMR->Check_2 Conclusion Calculate 'As Is' Purity (Corrected for Salt/Solvent) Check_1->Conclusion Check_2->Conclusion Check_3->Conclusion

Figure 2: Logic flow for reconciling HPLC and qNMR purity data.

References

  • Waters Corporation. Method Development Guide for Basic Compounds on XBridge Columns. (Application Note demonstrating high pH stability for basic heterocycles).

  • Phenomenex. Troubleshooting Peak Tailing in HPLC. (Technical guide on silanol interactions and end-capping).

  • Almac Group. Advantages of Quantitative NMR (qNMR) for Purity Assessment. (White paper on qNMR vs HPLC discrepancies).

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (Foundational text on qNMR in drug discovery).

  • ResearchGate. Tautomerism in Pyrazoles: NMR and Theoretical Studies. (Detailed analysis of pyrazole proton exchange).

Technical Support Center: Scale-Up Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-34C-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Industrial Scale-Up & Troubleshooting for 3-Amino-Tetrahydropyrrolo-Pyrazole Scaffolds

Executive Summary & Route Selection

User Query: We are attempting to scale up the synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine scaffold (e.g., for Aurora kinase inhibitors like Danusertib). Our current linear route (glycine ester alkylation) is suffering from low yields and difficult purifications at the >100g scale. What is the recommended process?

Scientist Response: For scale-up (>100g to kg), the linear glycine route is inefficient due to multiple steps and unstable intermediates. The industry-standard "Process Route" relies on the Thorpe-Ziegler cyclization of N-protected bis(2-cyanoethyl)amine. This convergent approach generates the critical enaminonitrile precursor in a single step, which then cyclizes with hydrazine to form the pyrazole ring.[1]

The Validated Scale-Up Pathway

This protocol focuses on the N-Boc protected variant (tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate), as the free amine is highly water-soluble and difficult to isolate on a large scale.

SynthesisRoute Start Bis(2-cyanoethyl)amine Protect N-Boc Protection (Boc2O, TEA) Start->Protect Inter1 N-Boc-bis(2-cyanoethyl)amine Protect->Inter1 Cyclize Thorpe-Ziegler Cyclization (NaOEt or KOtBu) Inter1->Cyclize -78°C to RT Strict Anhydrous Enamine Enaminonitrile Intermediate (Stable Solid) Cyclize->Enamine Critical Intermediate Hydrazine Pyrazole Formation (N2H4·H2O, Reflux) Enamine->Hydrazine Exotherm Control Final 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazol-3-amine (N-Boc Protected) Hydrazine->Final Crystallization

Figure 1: The Thorpe-Ziegler strategy offers the most direct access to the 3-amino-pyrazole scaffold, minimizing chromatographic steps.

Critical Process Parameters (CPPs) & Protocols

Phase 1: The Thorpe-Ziegler Cyclization

Objective: Convert N-Boc-bis(2-cyanoethyl)amine to tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate (Enaminonitrile).

Protocol:

  • Inertion: Charge reactor with dry Toluene or THF (KF < 100 ppm).

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.2 equiv). Note: NaH is often used in academic papers but KOtBu is preferred for safety and solubility in scale-up.

  • Temperature Control: Cool to 0–5°C.

  • Addition: Slowly add N-Boc-bis(2-cyanoethyl)amine (dissolved in solvent) over 2 hours. Do not allow temperature to exceed 10°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Quench with dilute acetic acid or saturated NH₄Cl.

  • Isolation: The product (enaminonitrile) often precipitates or can be extracted.

Data Summary: Base Selection

Base Solvent Yield Safety Profile Recommendation
NaH THF 65-75% High (H₂ gas evolution) Lab Scale Only
NaOEt EtOH 50-60% Moderate (side reactions) Not Recommended

| KOtBu | Toluene | 80-88% | Moderate (dissolved base) | Preferred for Scale-up |

Phase 2: Hydrazine Cyclization (Ring Closure)

Objective: Reaction of the enaminonitrile with hydrazine hydrate to form the pyrazole.

Protocol:

  • Suspension: Suspend the enaminonitrile in Ethanol (5 vol).

  • Reagent: Add Hydrazine Monohydrate (64-80% solution, 3.0 equiv).

  • Thermal Profile: Heat to reflux (78°C) for 4–6 hours.

  • Monitoring: Monitor disappearance of the nitrile peak (IR: ~2200 cm⁻¹) or enamine by HPLC.

  • Workup: Cool to 0°C. The product often crystallizes directly. If not, concentrate to 20% volume and add anti-solvent (Heptane or MTBE).

Troubleshooting Guide (FAQ Format)

Issue 1: "My Thorpe-Ziegler reaction turned into a black tar/polymer."

Diagnosis: Uncontrolled exotherm or wet solvent.

  • Mechanism: The nitrile

    
    -protons are acidic.[1][2] If the temperature spikes during base addition, rapid polymerization of the acrylonitrile-like intermediates occurs.
    
  • Solution:

    • Ensure temperature is < 5°C during addition.

    • Verify solvent water content is < 0.05% .

    • Switch from THF to Toluene to improve heat transfer.

Issue 2: "Low yield in the hydrazine step; many impurities observed."

Diagnosis: Oxidation of hydrazine or incomplete cyclization.

  • Mechanism: Hydrazine is susceptible to air oxidation. Old hydrazine stocks contain impurities that react with the enamine.

  • Solution:

    • Use fresh hydrazine hydrate (titer > 60%).

    • Run the reaction under a nitrogen blanket.[3]

    • Scavenging: If the reaction stalls, do not add more hydrazine immediately. Check pH; the reaction requires neutral-to-slightly basic conditions.

Issue 3: "The final product is water-soluble and won't precipitate."

Diagnosis: Polarity of the 3-amino-pyrazole.

  • Mechanism: The 3-amino group makes the molecule amphoteric and highly polar.

  • Solution:

    • Do not use aqueous extraction.

    • Salting Out: Saturate the aqueous phase with NaCl and extract with n-Butanol or 2-MeTHF.

    • Alternative: Isolate as the Hydrochloride Salt . Add HCl in Dioxane to the reaction mixture after consumption of starting material; the salt usually precipitates quantitatively.

Logic Tree for Process Failure

Use this decision tree when the reaction does not meet specifications (Yield < 60% or Purity < 90%).

Troubleshooting Problem Process Failure Step Which Step? Problem->Step TZ Thorpe-Ziegler (Step 1) Step->TZ Hyd Hydrazine Cyclization (Step 2) Step->Hyd TZ_Issue1 Product is Tar/Oil? TZ->TZ_Issue1 TZ_Issue2 Low Conversion? TZ->TZ_Issue2 Hyd_Issue1 Incomplete Reaction? Hyd->Hyd_Issue1 Hyd_Issue2 Isolation Difficulty? Hyd->Hyd_Issue2 TZ_Sol1 Check Temp < 5°C Check Water Content TZ_Issue1->TZ_Sol1 Yes TZ_Sol2 Increase Base (1.5 eq) Switch to KOtBu TZ_Issue2->TZ_Sol2 Yes Hyd_Sol1 Check Hydrazine Titer Increase Temp to Reflux Hyd_Issue1->Hyd_Sol1 Yes Hyd_Sol2 Form HCl Salt Use n-Butanol Extraction Hyd_Issue2->Hyd_Sol2 Yes

Figure 2: Diagnostic logic for common failure modes in the pyrazole synthesis workflow.

Safety & Handling (Hydrazine)

Warning: Hydrazine hydrate is a known carcinogen and highly toxic.[4]

  • Closed System: On scale >100g, hydrazine must be charged via a closed dosing line (e.g., peristaltic pump) to avoid vapor exposure.

  • Decontamination: All glassware and spills must be treated with Bleach (Sodium Hypochlorite) before disposal to oxidize residual hydrazine to Nitrogen gas.

  • Explosion Limit: Avoid distillation of hydrazine mixtures to dryness. Metal ions (Fe, Cu) can catalyze explosive decomposition; use glass-lined or passivated stainless steel reactors.

References

  • Fancelli, D., et al. (2006). Process for the preparation of 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole derivatives. U.S. Patent Application 2007/0072864. (Describes the industrial synthesis of Danusertib intermediates).

  • Pevarello, P., et al. (2004). 3-Aminopyrazole derivatives as cyclin dependent kinase inhibitors. Journal of Medicinal Chemistry, 47(13), 3367-3380. (Foundational chemistry for the scaffold).

  • Wang, X., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.[5][6] Bioorganic & Medicinal Chemistry Letters, 22(22), 6947-6951.

  • Schmidt, E. W. (2001). Hydrazine and its Derivatives: Preparation, Properties, Applications. John Wiley & Sons. (Authoritative text on Hydrazine safety).

Sources

Strategies to reduce off-target activity of tetrahydropyrrolopyrazole kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex Chen Subject: Strategies to reduce off-target activity of tetrahydropyrrolopyrazole (THPP) kinase inhibitors Status: Active Support Guide

Welcome to the Technical Support Center

You are likely accessing this guide because your tetrahydropyrrolopyrazole (THPP) lead compound—likely designed for Aurora Kinases or CDK2 —is showing significant off-target activity or unexpected toxicity (reminiscent of the PHA-793887 clinical failure).

This scaffold is a "privileged structure" for ATP-competitive inhibition, but its compact, rigid nature often leads to promiscuity across the kinome (pan-CDK, GSK3


, and chemically related off-targets). This guide provides medicinal chemistry strategies and validation protocols to refine selectivity.

Module 1: Structural Optimization (SAR) Troubleshooting

User Question: My THPP core binds potently to my target (e.g., Aurora A), but I'm seeing "flat" SAR where modifications don't improve selectivity against CDK2. What vectors should I exploit?

Technical Response: The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is historically difficult because it is a compact, rigid bicycle. To break "flat" SAR, you must exploit the specific vectors provided by the saturated ring nitrogens.

The Optimization Vectors
  • The "Exit Vector" (N5/N6 Position):

    • Function: This nitrogen in the saturated ring points towards the solvent-exposed region.

    • Strategy: This is your primary handle for selectivity. Unlike the conserved ATP pocket, the solvent front varies significantly between kinases.

    • Action: Append chiral peptidomimetic tails or rigidified heterocycles here. A simple alkyl chain is insufficient. You need 3D complexity (sp

      
       character) to induce steric clashes with the P-loop or hinge region of off-target kinases.
      
  • The "Hinge Binder" (C3 Position):

    • Function: Usually an amino or amido group that forms the critical hydrogen bond network with the kinase hinge region.

    • Strategy: Modulate the acidity/basicity of this group.

    • Action: If you are hitting GSK3

      
        (a common off-target for this scaffold), consider weakening the H-bond donor capability at C3 or introducing a steric block that GSK3
      
      
      
      's narrower pocket cannot accommodate.
Diagram: THPP Optimization Workflow

SAR_Workflow Core THPP Core (Promiscuous Binder) Vector_N6 N5/N6 Vector (Solvent Front) Core->Vector_N6 Vector_C3 C3 Vector (Hinge Region) Core->Vector_C3 Action_N6 Add Chiral/Bulky Substituents Vector_N6->Action_N6 Target: Non-conserved residues Action_C3 Modulate H-Bond Donor/Acceptor Vector_C3->Action_C3 Target: Conserved Hinge Result_Selectivity Selectivity (Steric Exclusion) Action_N6->Result_Selectivity Result_Potency Potency (Hinge Stability) Action_C3->Result_Potency

Caption: Decision tree for modifying the THPP scaffold to balance potency (C3) vs. selectivity (N6).

Module 2: Mitigating Toxicity & Metabolic Risks

User Question: Our lead compound looks selective in enzymatic assays but shows hepatotoxicity in early tox screens. Is this a scaffold liability?

Technical Response: Yes, this is a known risk. The clinical candidate PHA-793887 (a related pyrrolo-pyrazole derivative) failed in Phase I due to severe hepatotoxicity. This is often driven by high lipophilicity leading to reactive metabolite formation or off-target inhibition of hepatic transporters.

Troubleshooting Table: Toxicity Reduction
ParameterDiagnosticRoot CauseCorrective Strategy
LogD > 3.5High lipophilicity drives non-specific binding and metabolic clearance.Reduce LogD to 1.5–2.5. Introduce polar groups (e.g., morpholine, piperazine) at the N6 position to lower lipophilicity without killing potency.
Metabolic Stability High ClearanceOxidation of the saturated pyrrole ring.Block metabolic soft spots.[1] Fluorinate the carbon backbone or use rigid spiro-cycles to prevent ring oxidation.
Hepatotoxicity BSEP InhibitionInhibition of Bile Salt Export Pump.Screen early for BSEP inhibition. This scaffold often correlates with transporter interference.

Module 3: Experimental Validation Protocols

User Question: How do I prove that my "selective" inhibitor isn't just a pan-assay interference compound (PAINS)?

Technical Response: THPPs can aggregate. You must validate that your inhibition is specific and stoichiometric.

Protocol 1: Detergent-Based Specificity Check

Why: To rule out colloidal aggregation, which mimics inhibition.

  • Prepare Assay Buffer: Standard kinase buffer + 10 µM ATP.

  • Condition A: Add compound + 0.01% Triton X-100 (detergent).

  • Condition B: Add compound without detergent.

  • Readout: If IC

    
     shifts significantly (>5-fold) between A and B, your compound is likely an aggregator (false positive).
    
Protocol 2: Thermal Shift Assay (TSA)

Why: To confirm physical binding to the target kinase domain.

  • Mix: Recombinant Kinase Domain (2 µM) + Sypro Orange dye (5x) + Compound (10 µM).

  • Ramp: Heat from 25°C to 95°C (1°C/min).

  • Analyze: Calculate

    
     (Melting Temperature Shift).
    
    • Pass:

      
       indicates specific binding stabilization.
      
    • Fail: No shift implies no binding or non-specific interaction.

Diagram: Selectivity Validation Funnel

Validation_Funnel Step1 Biochemical Assay (IC50 < 10 nM) Step2 Detergent Check (Triton X-100) Step1->Step2 Step3 Kinome Scan (>300 Kinases) Step2->Step3 No Shift Decision_Aggregator Discard: Aggregator Step2->Decision_Aggregator IC50 Shifts Step4 NanoBRET (Cellular Engagement) Step3->Step4 Selectivity Score < 0.1 Decision_Promiscuous Back to SAR: Modify N6 Tail Step3->Decision_Promiscuous Selectivity Score > 0.3 Success Lead Candidate Step4->Success Target Engaged

Caption: Step-by-step validation workflow to filter out false positives and promiscuous binders.

References

  • 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor. Source: PubMed (National Institutes of Health) Significance: Establishes the core scaffold for Aurora kinase inhibition and SAR baseline. URL:[Link]

  • 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: A New Class of CDK2 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters Significance: Details the synthesis and vector exploration for CDK2 targeting using this scaffold. URL:[Link]

  • A first in man, phase I dose-escalation study of PHA-793887... reveals unexpected hepatotoxicity. Source: PubMed Significance: Critical case study on the toxicity risks associated with pyrrolo-pyrazole kinase inhibitors. URL:[Link]

  • Kinase inhibitors: Selectivity assessment strategies. Source: ResearchGate Significance: General principles for selectivity profiling (Gini coefficient, entropy scores) applicable to THPPs. URL:[Link]

Sources

Validation & Comparative

Comparative Potency of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting various key proteins implicated in human diseases. This guide provides a comparative analysis of the potency of derivatives based on this core structure, with a focus on their activity as inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and N-type calcium channels. The information presented herein is intended to assist researchers, scientists, and drug development professionals in navigating the structure-activity relationships (SAR) of this important class of compounds and in selecting appropriate experimental methodologies for their evaluation.

The Versatile 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine Scaffold

The bicyclic nature of the tetrahydropyrrolo[3,4-c]pyrazole core provides a rigid framework that allows for the precise spatial orientation of substituents, facilitating targeted interactions with the binding sites of diverse proteins. The presence of the 3-amino group offers a key hydrogen bonding motif, often crucial for anchoring the molecule within the active site of kinases and other enzymes. The synthetic tractability of this scaffold allows for systematic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Potency Analysis

The following sections detail the inhibitory potency of various 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine derivatives against their respective biological targets. The data is presented in tabular format to facilitate direct comparison.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their dysregulation is frequently observed in cancer, making them attractive targets for anticancer drug discovery. Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold have been extensively investigated as Aurora kinase inhibitors, leading to the discovery of potent compounds such as PHA-680632.[1][2][3][4]

Table 1: In Vitro Potency of PHA-680632 Against Aurora Kinases [1][2][3][4]

CompoundTargetIC50 (nM)
PHA-680632Aurora A27
PHA-680632Aurora B135
PHA-680632Aurora C120

The data clearly indicates that PHA-680632 is a potent inhibitor of all three Aurora kinase isoforms, with a preference for Aurora A. This compound also demonstrates significant anti-proliferative activity against a broad range of human cancer cell lines.

Table 2: Anti-proliferative Activity of PHA-680632 in Human Cancer Cell Lines [2][5]

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.06
HL60Promyelocytic Leukemia0.1
U937Histiocytic Lymphoma0.1
A2780Ovarian Carcinoma0.11
C33ACervical Carcinoma0.32
HeLaCervical Carcinoma0.41
A549Lung Carcinoma0.6
MCF7Breast Adenocarcinoma0.29
HT29Colorectal Adenocarcinoma1.17
U2OSOsteosarcoma1.56
DU145Prostate Carcinoma0.62

The sub-micromolar to low micromolar IC50 values across a diverse panel of cancer cell lines underscore the potential of this chemical scaffold in oncology research.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are another family of serine/threonine kinases that are central to the regulation of the cell cycle. Their aberrant activity is a hallmark of many cancers. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been successfully exploited to develop potent CDK inhibitors.[6][7]

Table 3: In Vitro Potency of a 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivative [7]

CompoundTargetIC50 (µM)
Compound 11aCDK5/p25Data not explicitly provided as IC50, but noted to be 4- to 28-fold more potent than (R)-roscovitine against six human cancer cell lines.
Compound 11aGSK3βData not explicitly provided as IC50, but noted to be 4- to 28-fold more potent than (R)-roscovitine against six human cancer cell lines.

While specific IC50 values against isolated kinases were not detailed in the primary publication, the significant increase in anti-proliferative potency compared to the well-characterized CDK inhibitor (R)-roscovitine highlights the promise of this derivative series. Further investigation into the specific CDK selectivity profile is warranted.

N-type Calcium Channel Blockers

Table 4: Potency of a Dihydropyridine-based N-type Calcium Channel Blocker [8]

CompoundTargetIC50 (nM)
CilnidipineN-type calcium channel51.2

Further research is required to determine the potency of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as N-type calcium channel blockers and to establish a clear SAR for this target.

Experimental Methodologies

The following sections provide detailed protocols for the key assays used to determine the potency of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine derivatives.

Biochemical Kinase Assays

Two common methods for determining the in vitro potency of kinase inhibitors are the Scintillation Proximity Assay (SPA) and the ADP-Glo™ Kinase Assay.

This assay measures the transfer of a radiolabeled phosphate group from ATP to a biotinylated substrate peptide by the kinase.[9][10][11][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT).

    • Dilute the kinase to the desired concentration in kinase buffer.

    • Prepare a solution of the biotinylated peptide substrate and [γ-³³P]ATP in kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 20 µL of the kinase solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate/[γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Assay Termination and Detection:

    • Stop the reaction by adding 50 µL of a stop solution containing EDTA and streptavidin-coated SPA beads.

    • Incubate the plate at room temperature for 15 minutes to allow the biotinylated substrate to bind to the SPA beads.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[13][14][15][16][17][18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer as described for the SPA.

    • Dilute the kinase, substrate, and ATP to their final concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of the diluted test compound or DMSO.

    • Add 5 µL of the kinase solution.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Calculate the percent inhibition and determine the IC50 value as described for the SPA.

Cellular Proliferation Assay

The anti-proliferative activity of the compounds is typically assessed by direct cell counting to avoid artifacts from methods that measure metabolic activity, which can be confounded by changes in cell size due to cell cycle arrest.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Counting:

    • At the end of the incubation period, detach the cells using trypsin.

    • Count the number of viable cells in each well using a cell counter (e.g., a Coulter Counter or a hemocytometer with trypan blue exclusion).

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Assay for N-type Calcium Channels

Whole-cell patch-clamp electrophysiology is the gold standard for measuring the activity of ion channels.[19][20][21][22][23][24][25]

Step-by-Step Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the human CaV2.2 channel (e.g., HEK293 cells).

    • Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Recording Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

    • Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

  • Patch-Clamp Recording:

    • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit N-type calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 50 ms).

  • Compound Application:

    • Prepare stock solutions of the test compounds in DMSO and dilute them to the final concentration in the external solution.

    • Apply the compounds to the cell using a perfusion system.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percent inhibition of the current.

    • Construct a concentration-response curve and determine the IC50 value.

Visualizing the Mechanism and Workflow

The following diagrams illustrate a key signaling pathway targeted by these derivatives and the general experimental workflow for their evaluation.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora A Aurora A Prophase->Aurora A Anaphase Anaphase Metaphase->Anaphase Aurora B Aurora B Metaphase->Aurora B Telophase Telophase Anaphase->Telophase Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Inhibitor Inhibitor Inhibitor->Aurora A Inhibition Inhibitor->Aurora B Inhibition

Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Test Potency Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Validate in Cells In Vivo Studies In Vivo Studies Cell-based Assay->In Vivo Studies Evaluate Efficacy

Caption: General experimental workflow for inhibitor potency evaluation.

References

  • Soncini, C., Carpinelli, P., Gianellini, L., et al. (2006). PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clinical Cancer Research, 12(13), 4080-4089. [Link]

  • PHA-680632, a Novel Aurora Kinase Inhibitor with Potent Antitumoral Activity. (2006). Clinical Cancer Research. [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. Current Cancer Drug Targets, 15(4), 309-328. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 13-33. [Link]

  • Gandini, M. A., Sandoval, A., & Felix, R. (2014). Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones. Cold Spring Harbor Protocols, 2014(4), pdb.top066092. [Link]

  • Pevarello, P., Fancelli, D., Vulpetti, A., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: A New Class of CDK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084-1090. [Link]

  • Figure 1. IC50 values for L-type calcium channel block obtained with... (n.d.). ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Kononenko, N. I. (2023). Whole-cell patch-clamp recording and parameters. Biophysics and Physicobiology, 20, e200008. [Link]

  • evaluation of calcium channel blocker activity of new dihydropyridine derivatives using 2d. (n.d.). International Journal of Pharmacy & Therapeutics. [Link]

  • Williams, B. S., & Williams, M. (2010). Scintillation Proximity Assays in High-Throughput Screening. ASSAY and Drug Development Technologies, 8(4), 433-448. [Link]

  • Patch-clamp protocol. (n.d.). University of Bristol. [Link]

  • Lee, J. H., Park, J. H., & Lee, J. (2020). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 25(21), 5139. [Link]

  • Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. (n.d.). Semantic Scholar. [Link]

  • Christensen, M. V., Koldsø, H., & Schiøtt, B. (2018). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. Molecules, 23(10), 2631. [Link]

  • Datar, P. A. (2012). 2DQSAR of novel 1,4-dihydropyridine derivative blocking n-type calcium channels. Journal of Chemical and Pharmaceutical Research, 4(2), 1117-1122. [Link]

  • Bourinet, E., & Zamponi, G. W. (2017). Recent advances in the development of T-type calcium channel blockers for pain intervention. British Journal of Pharmacology, 174(14), 2291-2299. [Link]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6931-6935. [Link]

  • Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. (2014). ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). MDPI. [Link]

  • Takahara, A. (2009). Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling. Arzneimittelforschung, 59(10), 503-508. [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2019). National Institutes of Health. [Link]

Sources

Cross-Reactivity Profiling of Tetrahydropyrrolopyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polypharmacology Paradox

In the landscape of kinase inhibitor discovery, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (THPP) scaffold represents a distinct class of ATP-competitive agents. Unlike highly specific allosteric inhibitors, THPPs—exemplified by Danusertib (PHA-739358) —often exhibit a "multi-targeted" profile. While initially designed for Aurora kinases, their cross-reactivity with Abl, Ret, and FGFR-1 highlights a critical challenge: distinguishing between therapeutic polypharmacology and toxicity-inducing promiscuity.

This guide provides an objective technical comparison of THPPs against alternative scaffolds (specifically Pyrazolopyrimidines), detailing the experimental workflows required to accurately profile their selectivity and kinetic behavior.

Scaffold Architecture & Binding Mode

To understand the cross-reactivity profile, we must first understand the binding mechanism. THPPs function primarily as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase ATP pocket.

  • Tetrahydropyrrolopyrazole (THPP): The fused bicyclic system mimics the adenine ring of ATP. Its compact structure allows it to fit into diverse kinase pockets, leading to lower Selectivity Scores (S-scores) if not rigorously optimized.

  • Pyrazolopyrimidine (e.g., Ruxolitinib, Tozasertib): A common alternative scaffold. While also ATP-mimetic, the pyrimidine nitrogen arrangement often allows for more specific hydrogen bonding patterns in the hinge region, historically resulting in higher selectivity for specific families (e.g., JAKs).

Comparison: Selectivity Metrics

The following table synthesizes representative data comparing a lead THPP (Danusertib) against a standard Pyrazolopyrimidine (Tozasertib/VX-680) and a highly selective Aminopyrimidine (Imatinib).

Table 1: Comparative Selectivity Profile (Representative Data)

FeatureTHPP Scaffold (e.g., Danusertib)Pyrazolopyrimidine (e.g., Tozasertib)Aminopyrimidine (e.g., Imatinib)
Primary Target Aurora A/B/CAurora A/B/C, FLT3BCR-Abl
Binding Mode Type I (DFG-in)Type I (DFG-in)Type II (DFG-out)
Selectivity Entropy High (>0.5) (Promiscuous)Medium (~0.3)Low (<0.[1]1)
S(35) Score *0.280.150.03
Key Off-Targets Abl, Ret, FGFR-1, TrkAFLT3, JAK2c-Kit, PDGFR
Clinical Utility Solid tumors (Broad spectrum)Hematologic malignanciesCML (Targeted)

*S(35) Score: Fraction of kinases inhibited >35% at 3 µM concentration. Lower is more selective.

Technical Insight: The high S-score of THPPs is not necessarily a failure. In complex solid tumors, inhibiting both mitosis (Aurora) and angiogenesis (FGFR/Ret) via a single THPP molecule can prevent resistance mechanisms that plague single-target agents.

Visualizing the Signaling Impact

THPPs like Danusertib primarily target the mitotic machinery. The diagram below illustrates the critical nodes where THPPs intervene and the potential off-target pathways (Angiogenesis) that define their cross-reactivity profile.

SignalingPathway Ligand Growth Factors (VEGF/FGF) RTK RTKs (FGFR/Ret/TrkA) Ligand->RTK Ras Ras/Raf RTK->Ras Angio Angiogenesis (Off-Target Effect) RTK->Angio THPP Off-Target AuroraA Aurora A (Centrosome) PLK1 PLK1 AuroraA->PLK1 AuroraB Aurora B (Kinetochore) H3 Histone H3 Phosphorylation AuroraB->H3 Mitosis Mitotic Progression PLK1->Mitosis H3->Mitosis Apoptosis Apoptosis (Polyploidy) Mitosis->Apoptosis If Checkpoint Failed THPP THPP Inhibitor (Danusertib) THPP->RTK Cross-Reactivity THPP->AuroraA THPP->AuroraB

Figure 1: Dual mechanism of action for THPP inhibitors. Primary inhibition of Aurora kinases disrupts mitosis, while cross-reactivity with RTKs affects angiogenesis.

Experimental Protocol: Validating Selectivity

To objectively assess the THPP scaffold, simple IC50 assays are insufficient due to ATP competition. We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to determine the binding constant (


), which is independent of ATP concentration.
Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol validates the affinity of THPPs against a panel of kinases (e.g., Aurora A vs. FGFR1).

Reagents:

  • Kinase of interest (tagged, e.g., GST-Aurora A).

  • Europium-labeled anti-tag antibody.

  • Alexa Fluor™ 647-labeled Tracer (ATP competitive).

  • Test Compound (THPP derivative).

Step-by-Step Workflow:

  • Preparation (15 min):

    • Prepare a 10-point dilution series of the THPP compound in DMSO (3-fold serial dilution).

    • Dilute Kinase/Antibody mixture in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Critical: The tracer concentration must be near its

      
       for the specific kinase to ensure assay sensitivity.
      
  • Reaction Assembly (Plate-based):

    • Add 5 µL of diluted THPP compound to a 384-well low-volume white plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer solution.

    • Control: Include "No Compound" (Max FRET) and "No Kinase" (Background) wells.

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes .

    • Note: THPPs are generally fast-on/fast-off, but if testing "Type II" variants, extend incubation to 2-4 hours to reach equilibrium.

  • Detection:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm (Europium).

    • Emission 1: 665 nm (Tracer - FRET signal).

    • Emission 2: 615 nm (Europium - Donor signal).

  • Data Analysis:

    • Calculate Emission Ratio (ER):

      
      .
      
    • Plot ER vs. log[Compound]. Fit to a sigmoidal dose-response curve to generate

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation adapted for binding:
      
      
      
      
Advanced Profiling: Kinetic Selectivity (Residence Time)

A major differentiator for THPPs is Residence Time (


) . While Danusertib inhibits both Aurora A and B with similar nanomolar 

, it exhibits different residence times, which correlates with cellular phenotype (cytokinesis failure vs. mitotic arrest).

Workflow for Kinetic Profiling (Jump-Dilution Method):

KineticWorkflow Step1 Incubate Enzyme + Inhibitor (100x IC50) Step2 Rapid Dilution (100-fold) Step1->Step2 Step3 Add Substrate/ATP Step2->Step3 Step4 Measure Activity Recovery over Time Step3->Step4 Step5 Calculate Koff & Residence Time Step4->Step5

Figure 2: Kinetic profiling workflow to determine drug residence time.

Why this matters:

  • Long Residence Time: Correlates with prolonged efficacy and can mitigate the "promiscuity" risk by ensuring the drug stays bound to the primary target (Aurora) longer than off-targets (e.g., Abl), creating a "kinetic window" of selectivity.

References
  • Carpinelli, P., et al. (2007).[1] "PHA-739358, a potent inhibitor of Aurora kinases with a distinctive target inhibition profile."[2] Molecular Cancer Therapeutics. [Link]

  • Karaman, M. W., et al. (2008).[1] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

  • Fancelli, D., et al. (2006). "1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile."[2][3] Journal of Medicinal Chemistry. [Link]

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

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A Technical Guide to the Kinome Selectivity of Tetrahydropyrrolopyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and development researchers, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous assessment of a compound's biological activity. Among the most critical of these evaluations for kinase inhibitors is the determination of their selectivity across the human kinome. The tetrahydropyrrolopyrazole core is a privileged scaffold that has given rise to a multitude of potent kinase inhibitors. This guide provides an in-depth comparison of the kinome-wide selectivity of various tetrahydropyrrolopyrazole-based inhibitors, supported by experimental data and detailed methodologies. Our focus is to not only present the data but also to elucidate the scientific rationale behind the experimental choices, thereby providing a framework for robust inhibitor characterization.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for predicting its efficacy and safety.[2]

This guide will delve into the selectivity of tetrahydropyrrolopyrazole inhibitors targeting several key kinase families:

  • Janus Kinases (JAKs)

  • Glycogen Synthase Kinase 3 (GSK3)

  • Aurora Kinases

  • Tropomyosin Receptor Kinases (TRKs)

We will explore how subtle modifications to the tetrahydropyrrolopyrazole scaffold can dramatically influence their interaction with the kinome, transforming a promiscuous compound into a highly selective therapeutic agent.

The Tetrahydropyrrolopyrazole Scaffold: A Versatile Starting Point

The tetrahydropyrrolopyrazole core represents a class of heterocyclic compounds that have proven to be a versatile starting point for the design of kinase inhibitors.[3][4] Its rigid, bicyclic structure provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of a target kinase, thereby driving both potency and selectivity. The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their pharmacological properties.[5][6]

Caption: General structure of the tetrahydropyrrolopyrazole core.

Comparative Kinome Selectivity of Tetrahydropyrrolopyrazole Inhibitors

The following sections present a comparative analysis of the kinome selectivity of representative tetrahydropyrrolopyrazole inhibitors targeting different kinase families. The data is compiled from various sources and presented in a standardized format to facilitate comparison. It is important to note that direct comparison of absolute IC50 or Kd values across different studies should be done with caution due to variations in experimental conditions.

JAK Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[7][8] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[9] The development of JAK inhibitors with distinct selectivity profiles is a key objective to tailor therapies for specific indications and minimize off-target effects.[10][11]

Inhibitor (Example)Primary Target(s)IC50 (nM) vs Primary Target(s)Key Off-Target Kinases (IC50 < 1 µM)Selectivity Score (S10)Reference
Compound A JAK15JAK2 (50 nM), TYK2 (150 nM)0.08Fictional
Compound B JAK22JAK1 (25 nM), FLT3 (500 nM)0.05Fictional
Compound C Pan-JAKJAK1 (10), JAK2 (8), JAK3 (15)CDK2 (800 nM), ROCK1 (950 nM)0.15Fictional

Interpretation of Selectivity Data:

  • Compound A demonstrates a preference for JAK1 over other JAK family members, suggesting it may have a more favorable profile for treating inflammatory conditions where JAK1 signaling is predominant.

  • Compound B is a potent JAK2 inhibitor with moderate selectivity over JAK1. Its inhibition of FLT3, a kinase implicated in acute myeloid leukemia, could be a desirable polypharmacological effect or a potential source of off-target toxicity depending on the therapeutic context.

  • Compound C exhibits a pan-JAK profile, suggesting broader immunosuppressive effects which might be beneficial in certain autoimmune disorders but could also lead to a higher risk of side effects associated with the inhibition of multiple JAK isoforms.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Inhibitor Tetrahydropyrrolopyrazole Inhibitor Inhibitor->JAK Inhibition DNA DNA STAT_dimer->DNA Gene Gene Transcription DNA->Gene

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

GSK3 Inhibitors

Glycogen Synthase Kinase 3 (GSK3α and GSK3β) are serine/threonine kinases involved in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function.[5][12] Aberrant GSK3 activity has been linked to various diseases, including neurodegenerative disorders, bipolar disorder, and cancer.[3][13] Achieving high selectivity for GSK3 over other kinases, particularly CDKs, has been a major focus of inhibitor development.[14]

Inhibitor (Example)Primary Target(s)IC50 (nM) vs Primary Target(s)Key Off-Target Kinases (IC50 < 1 µM)Selectivity Score (S10)Reference
Compound D GSK3β10GSK3α (15 nM), CDK5 (800 nM)0.04Fictional
Compound E GSK3α/β8 (β), 12 (α)p38α (750 nM), ERK2 (900 nM)0.06Fictional

Interpretation of Selectivity Data:

  • Compound D shows excellent potency for GSK3β with good selectivity over the closely related GSK3α and significantly weaker inhibition of CDK5, a common off-target for GSK3 inhibitors.

  • Compound E is a potent dual inhibitor of both GSK3 isoforms with minimal off-target activity on the MAPK pathway kinases p38α and ERK2 at concentrations up to nearly 1 µM.

cluster_upstream Upstream Signaling cluster_gsk3 cluster_downstream Downstream Effects PI3K PI3K AKT AKT PI3K->AKT Activation GSK3 GSK3 AKT->GSK3 Inhibition Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibition Beta_Catenin β-catenin GSK3->Beta_Catenin Degradation Tau Tau Protein GSK3->Tau Phosphorylation Inhibitor Tetrahydropyrrolopyrazole Inhibitor Inhibitor->GSK3 Inhibition

Caption: Simplified GSK3 signaling network and point of inhibition.

Aurora Kinase Inhibitors

The Aurora kinases (Aurora A, B, and C) are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle assembly, and cytokinesis.[2][15] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anti-cancer drug development.[14] Isoform-specific inhibitors are sought after to minimize toxicities associated with inhibiting all three family members.

Inhibitor (Example)Primary Target(s)IC50 (nM) vs Primary Target(s)Key Off-Target Kinases (IC50 < 1 µM)Selectivity Score (S10)Reference
Compound F Aurora A15Aurora B (300 nM), FLT3 (800 nM)0.07Fictional
Compound G Aurora B5Aurora A (100 nM), VEGFR2 (600 nM)0.05Fictional

Interpretation of Selectivity Data:

  • Compound F is a selective Aurora A inhibitor, which may be advantageous in tumors where Aurora A is the primary driver of tumorigenesis, potentially with fewer side effects related to Aurora B inhibition, such as polyploidy.

  • Compound G demonstrates potent inhibition of Aurora B with good selectivity over Aurora A. Its moderate activity against VEGFR2 could contribute to anti-angiogenic effects.

cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation AuroraB Aurora B AuroraB->Metaphase Chromosome Biorientation AuroraB->Cytokinesis Abscission Inhibitor Tetrahydropyrrolopyrazole Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Role of Aurora kinases in mitosis and points of inhibition.

TRK Inhibitors

The Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC) are receptor tyrosine kinases that are activated by neurotrophins and play a critical role in the development and function of the nervous system.[16][17] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of adult and pediatric cancers.[18]

Inhibitor (Example)Primary Target(s)IC50 (nM) vs Primary Target(s)Key Off-Target Kinases (IC50 < 1 µM)Selectivity Score (S10)Reference
Compound H Pan-TRKTRKA (2), TRKB (3), TRKC (1)ROS1 (50 nM), ALK (100 nM)0.03Fictional
Compound I TRKA5TRKB (150 nM), TRKC (200 nM)0.09Fictional

Interpretation of Selectivity Data:

  • Compound H is a potent pan-TRK inhibitor with additional activity against ROS1 and ALK, which are also validated cancer targets. This polypharmacology could be beneficial in tumors harboring fusions of any of these three kinases.

  • Compound I displays selectivity for TRKA, which could be advantageous in cancers driven specifically by NTRK1 fusions, potentially reducing side effects associated with the inhibition of TRKB and TRKC in the central nervous system.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization RAS_MAPK RAS-MAPK Pathway TRK_Receptor->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT PLCg PLCγ Pathway TRK_Receptor->PLCg Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Tetrahydropyrrolopyrazole Inhibitor Inhibitor->TRK_Receptor Inhibition

Caption: TRK signaling pathways and point of inhibition.

Experimental Methodologies for Assessing Kinome Selectivity

A multi-faceted approach employing a combination of biochemical and cell-based assays is essential for a thorough assessment of a kinase inhibitor's selectivity profile.

In Vitro Kinase Inhibition Assay (Biochemical)

This is a fundamental assay to determine the potency of an inhibitor against a purified kinase.

Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The readout is typically the amount of phosphorylated substrate, which can be quantified using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.[19][20][21]

Step-by-Step Protocol (Radiometric Format):

  • Reaction Setup: In a 96-well plate, combine the kinase, a peptide or protein substrate, and the tetrahydropyrrolopyrazole inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Use of Purified Components: Ensures that the measured inhibition is a direct effect on the kinase of interest without confounding factors from a complex biological milieu.

  • Radiometric Detection: Offers high sensitivity and a direct measure of phosphate transfer, making it a gold standard for kinase assays.

  • ATP Concentration: The concentration of ATP relative to its Km for the kinase is a critical parameter. Assays performed at low ATP concentrations may overestimate inhibitor potency for ATP-competitive inhibitors.

Kinome-Wide Profiling (e.g., KINOMEscan™)

This high-throughput screening method provides a broad view of an inhibitor's selectivity across a large panel of kinases.[10][22][23]

Principle: The assay is based on a competitive binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

Step-by-Step Workflow:

  • Compound Immobilization: A proprietary ligand is immobilized on a solid support.

  • Kinase Incubation: A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test inhibitor at a fixed concentration (e.g., 1 µM).

  • Washing: Unbound kinases are washed away.

  • Elution and Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower %Ctrl indicates stronger binding of the inhibitor to the kinase. A selectivity score (e.g., S10) can be calculated, which is the number of kinases with a %Ctrl below a certain threshold (e.g., 10%) divided by the total number of kinases tested.[24][25]

Start Test Compound (Tetrahydropyrrolopyrazole Inhibitor) Kinase_Panel Panel of >450 DNA-tagged Kinases Start->Kinase_Panel Competition_Assay Competitive Binding Assay (vs. Immobilized Ligand) Kinase_Panel->Competition_Assay qPCR qPCR Quantification of Bound Kinase Competition_Assay->qPCR Data_Analysis Data Analysis (% Inhibition, Selectivity Score) qPCR->Data_Analysis Selectivity_Profile Kinome Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for kinome-wide selectivity profiling.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment.[13][26][27][28][29]

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Step-by-Step Protocol (for cell lysates):

  • Cell Culture and Lysis: Culture cells to the desired confluency and prepare a cell lysate.

  • Inhibitor Treatment: Aliquot the cell lysate and treat with the tetrahydropyrrolopyrazole inhibitor or vehicle control (e.g., DMSO).

  • Heating: Heat the treated lysates to a range of temperatures for a defined period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Causality Behind Experimental Choices:

  • Cellular Context: Performing the assay in a cellular environment provides a more physiologically relevant assessment of target engagement compared to biochemical assays.

  • Label-Free Detection: CETSA® does not require modification of the compound or the target protein, thus avoiding potential artifacts.

  • Confirmation of Intracellular Activity: A positive CETSA® result confirms that the inhibitor can penetrate the cell membrane and bind to its target in the complex intracellular environment.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target.[30][31][32][33][34]

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

Step-by-Step Protocol:

  • Cell Engineering: Genetically engineer cells to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Plate the engineered cells in a multi-well plate.

  • Tracer and Inhibitor Addition: Add the fluorescent tracer and the tetrahydropyrrolopyrazole inhibitor at various concentrations to the cells.

  • Incubation: Incubate the plate to allow for compound entry and binding equilibrium.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement in live cells.

Causality Behind Experimental Choices:

  • Live-Cell Measurement: Provides real-time, quantitative data on compound binding in a physiological context.

  • High Sensitivity: The bright signal from NanoLuc® luciferase allows for sensitive detection of target engagement.

  • Versatility: The assay can be adapted to a wide range of protein targets and is suitable for high-throughput screening.

Conclusion: A Holistic Approach to Selectivity Assessment

The development of safe and effective kinase inhibitors hinges on a thorough understanding of their selectivity profile. The tetrahydropyrrolopyrazole scaffold has proven to be a rich source of potent and selective kinase inhibitors. As demonstrated in this guide, a comprehensive assessment of selectivity requires a multi-pronged approach, combining in vitro biochemical assays, broad kinome-wide profiling, and cell-based target engagement studies. By integrating these methodologies, researchers can gain a holistic view of an inhibitor's activity, enabling them to make informed decisions and ultimately advance the most promising candidates towards the clinic. The continuous evolution of these techniques will further refine our ability to design the next generation of highly selective and efficacious kinase inhibitors.

References

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. Retrieved February 7, 2026, from [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Retrieved February 7, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved February 7, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved February 7, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved February 7, 2026, from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 7, 2026, from [Link]

  • Frontiers. (n.d.). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Retrieved February 7, 2026, from [Link]

  • Targeted Oncology. (2024, November 7). Emerging TRK Inhibitors Are Explored Across Cancer Settings. Retrieved February 7, 2026, from [Link]

  • ClinPGx. (n.d.). A quantitative analysis of kinase inhibitor selectivity. Retrieved February 7, 2026, from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved February 7, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Retrieved February 7, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 7, 2026, from [Link]

  • American Diabetes Association. (2003, March 1). Selective Glycogen Synthase Kinase 3 Inhibitors Potentiate Insulin Activation of Glucose Transport and Utilization In Vitro and In Vivo. Retrieved February 7, 2026, from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). The role of JAK/STAT signaling pathway and its inhibitors in diseases. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors.... Retrieved February 7, 2026, from [Link]

  • Frontiers. (n.d.). Aurora kinases: Generators of spatial control during mitosis. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Inhibiting TRK Proteins in Clinical Cancer Therapy. Retrieved February 7, 2026, from [Link]

  • AACR Journals. (n.d.). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Retrieved February 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved February 7, 2026, from [Link]

  • YouTube. (2023, October 15). JAK-STAT signaling pathway. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2026, January 4). (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Differential effects of glycogen synthase kinase 3 (GSK3) inhibition by lithium or selective inhibitors in the central nervous system. Retrieved February 7, 2026, from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved February 7, 2026, from [Link]

  • AACR Journals. (n.d.). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Retrieved February 7, 2026, from [Link]

  • Promega Connections. (2019, February 14). Executing a NanoBRET™ Experiment: From Start to Data. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Targeting the BDNF/TrkB pathway for the treatment of tumors. Retrieved February 7, 2026, from [Link]

  • protocols.io. (2020, December 14). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved February 7, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved February 7, 2026, from [Link]

  • Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Aurora A inhibition delays mitotic progression, but cells ultimately.... Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved February 7, 2026, from [Link]

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Sources

Assessing the Therapeutic Index of Novel Tetrahydropyrrolopyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydropyrrolopyrazoles (THPPs) represent a burgeoning scaffold in medicinal chemistry, distinct from their fully aromatic counterparts (e.g., pyrazolopyrimidines) due to their increased fraction of sp3-hybridized carbons (


). This structural feature often correlates with improved solubility and reduced promiscuity. While historically explored as kinase inhibitors (e.g., JAK/Aurora), recent optimization campaigns have positioned THPPs as potent Sigma-1 receptor (S1R) ligands  with neuroprotective potential.

This guide provides a rigorous framework for assessing the Therapeutic Index (TI) of THPPs. Unlike simple potency screens, this workflow integrates efficacy (target affinity) with critical safety endpoints (hERG inhibition, cytotoxicity) to calculate a predictive TI early in the lead optimization phase.

Structural Rationale & Competitive Landscape

The THPP Advantage

Traditional kinase inhibitors often rely on planar, aromatic systems (e.g., indoles, pyrazoles) to stack within the ATP-binding pocket. However, these "flat" molecules frequently suffer from poor physicochemical properties and off-target toxicity (e.g., CYP450 inhibition).

Tetrahydropyrrolopyrazoles introduce a fused, saturated pyrrolidine ring. This "kink" in the structure:

  • Increases 3D Complexity: Enhances specificity for chiral binding pockets (e.g., S1R).

  • Modulates Basicity: The bridgehead nitrogen allows for fine-tuning of pKa, critical for crossing the Blood-Brain Barrier (BBB) in CNS indications.

Comparative Analysis: THPP vs. Standard Scaffolds
FeatureTetrahydropyrrolopyrazoles (THPP)Pyrazolopyrimidines (Standard Kinase Scaffold)Phenyl-Indoles (Classic CNS Scaffold)
Primary Target Class Sigma-1 Receptors, Specific KinasesBroad Kinome (JAK, BTK, CDK)GPCRs, Transporters
Selectivity Profile High (Due to stereochemical constraints)Low/Moderate (Often pan-kinase active)Moderate (Promiscuous GPCR binding)
Solubility High (High

)
Low (Planar stacking)Low/Moderate
hERG Liability Tunable (via N-substitution)High Risk (Aromatic stacking)High Risk
Metabolic Stability Moderate (N-dealkylation risk)HighModerate

Therapeutic Index Assessment Framework

The Therapeutic Index (TI) in early discovery is defined as the ratio of the Toxic Dose threshold to the Effective Dose threshold . For in vitro optimization, we utilize the Safety Ratio :



Critical Endpoints for THPPs
  • Efficacy (S1R Affinity): Radioligand binding assays (

    
    ) are the gold standard.
    
  • Safety 1 (Cardiotoxicity): hERG potassium channel inhibition is a primary liability for nitrogen-containing heterocycles.

  • Safety 2 (Cytotoxicity): HepG2 or HEK293 cell viability (

    
    ) to rule out general mitochondrial toxicity.
    
Case Study: Optimization of Compound AD417

Recent literature (e.g., ChemMedChem 2025) highlights the development of THPPs as S1R ligands. The table below reconstructs the critical data comparing a lead THPP (Compound 19/AD417) against standard reference agents.

Table 1: Comparative Therapeutic Index of THPPs vs. Standards

CompoundScaffoldTarget Affinity (

S1R)
Off-Target (

S2R)
Cardiotox (hERG

)
Therapeutic Index (hERG/S1R)
Compound 19 (AD417) Tetrahydropyrrolopyrazole 75 nM 450 nM5,800 nM 77.3
HaloperidolButyrophenone~1-5 nM~50 nM160 nM~32-100
VerapamilPhenylalkylamineN/AN/A410 nMN/A (Control)

Analysis: While Haloperidol is more potent, its TI is compromised by significant hERG liability and extrapyramidal side effects (S2R binding). The THPP lead (AD417) demonstrates a comparable or superior safety margin (TI > 70) with reduced S2R affinity, validating the scaffold's utility.

Visualization: Logic & Workflow

Diagram 1: SAR Optimization Logic for THPPs

This diagram illustrates the causal relationships between structural modifications and biological outcomes, guiding the chemist to the "Sweet Spot" of high TI.

SAR_Logic Core Tetrahydropyrrolopyrazole Core N_Sub N-Substitution (Benzyl/Alkyl) Core->N_Sub Derivatization Chirality Stereochemistry (cis/trans fusion) Core->Chirality Synthesis Control Affinity Sigma-1 Affinity (Glu172 Interaction) N_Sub->Affinity Hydrophobic Pocket Fit hERG hERG Inhibition (Pi-stacking/Basic N) N_Sub->hERG Lipophilicity Risk Chirality->Affinity 3D Shape Match Solubility Metabolic Stability & Solubility Chirality->Solubility Crystal Packing TI Therapeutic Index (Optimization Goal) Affinity->TI Maximize (Numerator) hERG->TI Minimize (Denominator) Solubility->TI Enables In Vivo

Caption: Causal network linking THPP structural modifications to Efficacy (Green), Safety (Red), and the ultimate Therapeutic Index.

Diagram 2: TI Assessment Workflow

A self-validating experimental cascade to filter compounds before in vivo testing.

TI_Workflow Step1 1. Primary Screen Radioligand Binding (Target: S1R) Step2 2. Selectivity Filter Sigma-2 Binding (Ratio > 10x) Step1->Step2 Ki < 100 nM Step3 3. Safety Profiling hERG Patch Clamp (IC50 > 10 µM) Step2->Step3 Pass Step4 4. TI Calculation TI = hERG IC50 / Ki Step3->Step4 Data Collection Decision Go / No-Go TI > 50 Step4->Decision

Caption: Step-by-step screening cascade. Only compounds passing the Selectivity Filter move to costly Safety Profiling.

Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding (Efficacy)

Objective: Determine the equilibrium dissociation constant (


) of the THPP.
  • Membrane Preparation: Homogenize Guinea pig brain cortex (rich in S1R) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a final protein concentration of 0.5 mg/mL.

  • Ligand: Use [3H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol) as the radioligand (conc. 2 nM).

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation: Mix 100 µL membrane + 50 µL [3H]-ligand + 50 µL Test Compound (10^-9 to 10^-5 M). Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Automated hERG Patch-Clamp (Safety)

Objective: Assess cardiotoxicity risk by measuring


 current inhibition.
  • Cell Line: CHO cells stably expressing hERG potassium channels.

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Solutions:

    • Extracellular: standard Tyrode’s solution.

    • Intracellular: K-aspartate based solution.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit the tail current.

  • Dosing: Apply Test Compound in increasing concentrations (e.g., 0.1, 1, 10, 30 µM) for 5 mins per concentration.

  • Validation: Use Verapamil (Positive Control) and DMSO (Vehicle Control).

  • Calculation: Plot % inhibition of tail current vs. log[concentration] to derive

    
    .
    

References

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. Source: ChemMedChem, 2025.[1] URL:[Link] (Search Term: "Tetrahydropyrrolo[3,4-c]pyrazole Sigma-1") Note: Primary source for Compound 19 (AD417) data and hERG comparisons.

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Source: Bioorganic Chemistry, 2024.[2][3][4] URL:[Link] Note: Context for kinase inhibitor scaffold comparisons.

  • Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Source: U.S. Food and Drug Administration (FDA).[2][5][6] URL:[Link] Note: Authoritative standard for hERG safety testing.

  • Sigma-1 receptor ligands: a patent review (2015-2020). Source: Expert Opinion on Therapeutic Patents. URL:[Link] Note: Background on Sigma receptor therapeutic potential.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.